NR-7h
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H50BrF2N9O8 |
|---|---|
Molecular Weight |
998.9 g/mol |
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide |
InChI |
InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64) |
InChI Key |
BEMLUUUHZPFCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC NR-7h mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of PROTAC NR-7h
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is a potent and selective PROTAC designed to target the p38 mitogen-activated protein kinase (MAPK) family, specifically p38α and p38β. These kinases are pivotal in cellular responses to stress and inflammation and are implicated in a variety of diseases, including inflammatory disorders and cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule, comprising three key components: a ligand that binds to the p38α/β kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The fundamental mechanism of this compound is to induce the formation of a ternary complex between p38α/β and the CRBN E3 ligase.[1] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the p38α/β protein. The resulting polyubiquitinated p38α/β is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the p38 MAPK signaling pathway.
References
PROTAC NR-7h: A Technical Guide to E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide focuses on PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This compound accomplishes this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of its target proteins. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, serving as a vital resource for researchers in the field of targeted protein degradation.
Core Mechanism of Action
PROTAC this compound is a heterobifunctional molecule composed of a ligand that binds to the target proteins (p38α/β) and another ligand that recruits the CRBN E3 ligase, connected by a chemical linker. The simultaneous binding of this compound to both p38 and CRBN brings them into close proximity, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme associated with the CRBN complex to lysine residues on the surface of p38. The resulting polyubiquitinated p38 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC this compound molecule is then released and can catalytically induce the degradation of multiple p38 protein molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for PROTAC this compound, providing a clear comparison of its degradation efficacy and physicochemical properties.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (p38α) | 24 nM | T47D, MB-MDA-231 | [1] |
| DC50 (p38β) | 48 nM | T47D, MB-MDA-231 | [1] |
| E3 Ligase Recruited | CRBN | - | [1] |
| Molecular Weight | 998.87 g/mol | - | [1] |
| Formula | C48H50BrF2N9O8 | - | [1] |
| In Vivo Activity | Active | - | [1] |
Table 1: Degradation Efficacy and Physicochemical Properties of PROTAC this compound
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of p38 MAPK and a typical experimental workflow for evaluating PROTAC activity.
Caption: p38 MAPK signaling pathway and this compound mediated degradation.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are generalized protocols for assays central to the characterization of PROTAC this compound.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of p38α and p38β in cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., T47D, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to confirm the formation of the p38-NR-7h-CRBN ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either p38 or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by western blotting using antibodies against p38 and CRBN to detect the co-immunoprecipitated proteins.
Biophysical Assays for Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities and kinetics of PROTAC interactions.
Surface Plasmon Resonance (SPR):
-
Binary Interaction: Immobilize recombinant p38α or CRBN on a sensor chip. Flow different concentrations of this compound over the chip to measure the on-rate (kon) and off-rate (koff), from which the dissociation constant (Kd) can be calculated.
-
Ternary Complex Formation: Immobilize CRBN on the sensor chip. Inject a mixture of this compound and p38α at various concentrations to measure the kinetics of ternary complex formation and dissociation.[2]
Isothermal Titration Calorimetry (ITC):
-
Binary Interaction: Titrate a solution of this compound into a sample cell containing either p38α or CRBN. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Ternary Complex Formation: Titrate this compound into a solution containing both p38α and CRBN to characterize the thermodynamics of ternary complex formation.
Conclusion
PROTAC this compound is a valuable research tool for studying the degradation of p38α and p38β. Its potency and selectivity make it a strong candidate for further investigation in various disease models where p38 signaling is implicated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their studies, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy. As the field of PROTACs continues to evolve, a thorough understanding of the biophysical and cellular mechanisms of action, as exemplified by the study of molecules like this compound, will be paramount to the successful development of this promising new class of drugs.
References
PROTAC NR-7h: A Technical Guide to p38α/β Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Proteolysis Targeting Chimera (PROTAC) NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document details the mechanism of action, quantitative degradation data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to selectively induce the degradation of p38α and p38β kinases.[1][2] It functions by hijacking the ubiquitin-proteasome system, a natural cellular process for protein degradation. The this compound molecule consists of three key components: a ligand that binds to the p38α/β kinases, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][3] This tripartite complex formation leads to the polyubiquitination of p38α and p38β, marking them for degradation by the 26S proteasome.[1][4]
Quantitative Degradation Data
The efficacy of this compound in degrading p38α and p38β has been quantified in various cell lines. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a PROTAC.
| Target | Cell Line | DC50 (nM) | Reference |
| p38α | T47D | 24 | [1] |
| p38α | MB-MDA-231 | 27.2 | [1] |
| p38β | T47D / MB-MDA-231 | < 50 | [3] |
Mechanism of Action: The p38α/β Degradation Pathway
The primary mechanism of action of this compound involves the formation of a ternary complex between p38α or p38β, this compound, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target kinase. The resulting polyubiquitin chain acts as a recognition signal for the proteasome, which then degrades the kinase.
Caption: this compound facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of p38α/β.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for p38α/β Degradation
This protocol is used to quantify the reduction in p38α and p38β protein levels following treatment with this compound.
Workflow Diagram:
Caption: A stepwise workflow for assessing protein degradation via Western Blotting.
Methodology:
-
Cell Culture and Treatment: Plate mammalian cell lines (e.g., T47D, MB-MDA-231) in 6-well plates.[5] Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound or DMSO as a vehicle control for the desired time (e.g., 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p38α and p38β band intensities to the loading control to determine the relative protein levels.
Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol is used to demonstrate the interaction between p38α/β, this compound, and the CRBN E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[6] Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against p38α or CRBN overnight at 4°C.[7][8] Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[8]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the components by Western blotting using antibodies against p38α, CRBN, and ubiquitin. The presence of all three proteins in the immunoprecipitate confirms the formation of the ternary complex.
Cell Viability Assay
This assay is performed to assess the cytotoxic effects of this compound on cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT or a resazurin-based reagent to each well and incubate according to the manufacturer's instructions.[9][10]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Selectivity of this compound
This compound has been shown to be highly selective for p38α and p38β, with no significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2 observed at effective concentrations.[3] This selectivity is crucial for minimizing off-target effects and is attributed to the specific interactions within the ternary complex.[8]
Signaling Pathway Context
p38 MAPKs are key regulators of cellular responses to stress and inflammatory stimuli.[2][11] They are activated by upstream kinases (MKK3, MKK6) and in turn phosphorylate a variety of downstream substrates, including transcription factors and other kinases, to modulate processes like cell cycle, apoptosis, and inflammation.[9][11] By degrading p38α and p38β, this compound effectively inhibits these downstream signaling events.[1]
Caption: this compound targets p38α/β for degradation, thereby blocking downstream signaling.
Conclusion
This compound is a valuable research tool for studying the roles of p38α and p38β in various cellular processes. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent in diseases where p38 MAPK signaling is dysregulated. This guide provides a foundational understanding of this compound and the experimental approaches to characterize its activity.
References
- 1. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - CR [thermofisher.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Structure and Synthesis of PROTAC NR-7h
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC NR-7h is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of p38 mitogen-activated protein kinase α (p38α) and p38β. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for diseases driven by p38 MAPK signaling. This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of this compound, including detailed experimental protocols.
PROTACs are designed with three key components: a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. In the case of this compound, the warhead is a p38α/β inhibitor, and it recruits the Cereblon (CRBN) E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of p38α and p38β.
Core Data Summary
| Property | Value | Reference |
| Molecular Formula | C48H50BrF2N9O8 | [1] |
| Molecular Weight | 998.87 g/mol | [1] |
| CAS Number | 2550399-06-7 | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1] |
| Target(s) | p38α, p38β | [1] |
| DC50 (p38α) | 24 nM (in T47D/MB-MDA-231 cells) | [1] |
| DC50 (p38β) | 48 nM (in T47D/MB-MDA-231 cells) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Chemical Structure
The chemical structure of PROTAC this compound is depicted below. It consists of a p38α/β inhibitor moiety, a flexible linker, and a pomalidomide-based ligand that binds to the CRBN E3 ligase.
Chemical Structure of PROTAC this compound
Synthesis of PROTAC this compound
The synthesis of PROTAC this compound is achieved through a convergent synthesis strategy, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This modular approach allows for the efficient connection of the p38α/β inhibitor "warhead" and the CRBN E3 ligase ligand via a triazole-containing linker.
Synthesis of Precursors
The overall synthesis requires the preparation of two key intermediates: an alkyne-functionalized p38α/β inhibitor and an azide-functionalized CRBN ligand.
1. Synthesis of Alkyne-Functionalized p38α/β Inhibitor:
The synthesis of the alkyne-functionalized p38α/β inhibitor starts from a suitable precursor of the p38 inhibitor, which is then modified to introduce a terminal alkyne group on the linker attachment point. This typically involves standard organic synthesis reactions such as etherification or amidation with an alkyne-containing building block.
2. Synthesis of Azide-Functionalized CRBN Ligand:
The azide-functionalized CRBN ligand is synthesized from a pomalidomide derivative. A common starting material is 4-fluoropomalidomide, which can undergo nucleophilic substitution with an amino-linker containing a terminal azide. Alternatively, a linker with a terminal amine can be introduced, followed by conversion of the amine to an azide using standard azidation reagents.
Final Assembly via Click Chemistry
The final step in the synthesis of this compound is the CuAAC reaction between the alkyne-functionalized p38α/β inhibitor and the azide-functionalized CRBN ligand.
Reaction Scheme:
Alkyne-p38 Inhibitor + Azide-CRBN Ligand --(CuSO4, Sodium Ascorbate)--> PROTAC this compound
This reaction is typically carried out in a suitable solvent system, such as a mixture of t-BuOH and water, in the presence of a copper(II) sulfate and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ. The resulting triazole ring forms a stable and robust linkage between the two functional ends of the PROTAC molecule.
Signaling Pathway and Mechanism of Action
PROTAC this compound functions by inducing the degradation of its target proteins, p38α and p38β, thereby inhibiting the downstream signaling cascade. The p38 MAPK pathway is a key signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Mechanism of action of PROTAC this compound.
Experimental Protocols
General Cell Culture
Human breast cancer cell lines (e.g., T47D, MDA-MB-231) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of p38α and p38β following treatment with this compound.
Caption: Western blotting workflow for degradation assay.
Detailed Steps:
-
Cell Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Selectivity Profiling by Global Proteomics
To assess the selectivity of this compound, global proteomics analysis can be performed using mass spectrometry.
Experimental Workflow:
-
Cell Treatment: Treat cells with this compound at a concentration that induces significant degradation of p38α/β (e.g., 100 nM) and a vehicle control (DMSO) for 24 hours.
-
Protein Extraction and Digestion: Lyse the cells, extract the total protein, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins in the this compound-treated samples compared to the vehicle-treated samples using specialized proteomics software. Proteins with significantly reduced abundance are considered potential off-targets.
Conclusion
PROTAC this compound is a valuable chemical tool for studying the roles of p38α and p38β in various biological processes and holds potential for therapeutic development. Its modular synthesis via click chemistry allows for the generation of analogs to further optimize its properties. The detailed protocols provided in this guide should enable researchers to effectively synthesize and evaluate this compound and similar PROTAC molecules in their own laboratories.
References
PROTAC NR-7h: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound.
Chemical Properties
PROTAC this compound is a hetero-bifunctional small molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to p38α and p38β, leading to their ubiquitination and subsequent degradation by the proteasome.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₅₀BrF₂N₉O₈ | [2] |
| Molecular Weight | 998.87 g/mol | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| CAS Number | 2550399-06-7 | [2] |
Biological Activity
This compound is a highly potent and selective degrader of p38α and p38β. Its degradation capabilities have been demonstrated in various mammalian cell lines.[1]
| Parameter | Value | Cell Lines | Reference |
| p38α DC₅₀ | 24 nM | T47D, MB-MDA-231 | [2] |
| p38β DC₅₀ | 48 nM | T47D, MB-MDA-231 | [2] |
| E3 Ligase Recruited | Cereblon (CRBN) | [2] |
This compound exhibits high selectivity for p38α and p38β, with no significant degradation observed for other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[2][3] This selectivity has been confirmed by global proteomics.[2] The degradation of p38α and p38β by this compound leads to the inhibition of stress and cytokine-induced p38α signaling.[1]
Mechanism of Action & Signaling Pathway
As a PROTAC, this compound functions by inducing the formation of a ternary complex between the target proteins (p38α/β) and the CRBN E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α/β. The polyubiquitinated kinases are then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action of PROTAC this compound.
The degradation of p38α and p38β by this compound disrupts the p38 MAPK signaling pathway, which is a key regulator of cellular responses to stress, inflammation, and cytokine production.
Caption: Overview of the p38 MAPK Signaling Pathway.
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and activity.
| Condition | Recommended Storage | Duration | Reference |
| Powder | -20°C | 2 years | |
| In DMSO | 4°C | 2 weeks | |
| In DMSO | -80°C | 6 months |
It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month. Before use, the product should be allowed to equilibrate to room temperature for at least one hour.
While specific in vivo pharmacokinetic and metabolic stability data for this compound are not extensively published, PROTACs, in general, are known to have complex pharmacokinetic profiles due to their larger molecular weight and physicochemical properties.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of PROTAC this compound.
Western Blotting for Protein Degradation
This protocol is used to determine the dose-dependent degradation of p38α and p38β by this compound.
Caption: Western Blotting Workflow for Degradation Analysis.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed T47D or MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
-
In-Cell Target Engagement Assay
This protocol can be used to confirm that this compound engages its target, p38α/β, within the cellular environment. A common method is the Cellular Thermal Shift Assay (CETSA).
Caption: CETSA Workflow for Target Engagement.
Detailed Steps:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of p38α and p38β by Western blotting as described in section 5.1. An increase in the amount of soluble p38α/β at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Ubiquitination Assay
This protocol is used to confirm that this compound induces the ubiquitination of p38α/β.
Caption: Ubiquitination Assay Workflow.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 1-4 hours) in the presence of a proteasome inhibitor such as MG132 (typically 10-20 µM, added 2-4 hours prior to lysis) to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitin chains.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for p38α or p38β overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting on the eluted samples as described in section 5.1, but probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the this compound treated lane indicates polyubiquitination of the target protein.
-
Conclusion
PROTAC this compound is a valuable research tool for studying the roles of p38α and p38β in various cellular processes and disease models. Its high potency and selectivity make it a superior alternative to traditional small molecule inhibitors for interrogating the functions of these kinases. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any potent chemical probe, careful experimental design and appropriate controls are essential for generating robust and reproducible data.
References
In Vitro Biological Activity of PROTAC NR-7h: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document details the quantitative metrics of its degradation capabilities, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Biological Activity
PROTAC this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of its target proteins, p38α and p38β.[1][2] Its efficacy and selectivity are summarized in the tables below.
| Parameter | p38α | p38β | Cell Lines | Treatment Time | Reference |
| DC50 | 24 nM | 48 nM | T47D/MDA-MB-231 | 24 hours | [2] |
| Dmax | >95% | >95% | T47D/MDA-MB-231 | 24 hours | Inferred from potency |
| Table 1: In Vitro Degradation Potency of PROTAC this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable. |
| Target | Degradation Observed | Reference |
| p38α | Yes | [1][2] |
| p38β | Yes | [1][2] |
| p38γ | No | [1][2] |
| p38δ | No | [1][2] |
| JNK1/2 | No | [1][2] |
| ERK1/2 | No | [1][2] |
| Table 2: In Vitro Selectivity Profile of PROTAC this compound. Data is based on global proteomics analysis.[2] |
Mechanism of Action and Signaling Pathway
PROTAC this compound functions by hijacking the ubiquitin-proteasome system. It forms a ternary complex with the target protein (p38α or p38β) and the E3 ubiquitin ligase CRBN. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of p38α prevents the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2), thereby inhibiting the signaling cascade.[1][2]
Caption: Mechanism of Action of PROTAC this compound.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to characterize the biological activity of PROTAC this compound.
Cell Culture and Lysis
-
Cell Lines: T47D (human ductal breast epithelial tumor) and MDA-MB-231 (human breast adenocarcinoma) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
Western Blotting for Protein Degradation
This protocol is for determining the degradation of p38α/β and the phosphorylation status of MK2.
Caption: Western Blotting Experimental Workflow.
Detailed Steps:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: rabbit anti-p38α, rabbit anti-p38β, rabbit anti-phospho-MK2 (Thr334), and mouse anti-β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control.
DC50 and Dmax Determination
-
Experiment: Perform the western blotting protocol as described in section 3.2 with a range of this compound concentrations.
-
Data Analysis:
-
Quantify the band intensities for p38α and p38β at each concentration.
-
Normalize the data to the vehicle control (0 nM this compound).
-
Plot the normalized protein levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
-
The Dmax is the maximal reduction in protein level observed.
-
Global Proteomics for Selectivity Analysis
-
Sample Preparation: Treat cells (e.g., T47D) with this compound (at a concentration of ~10x DC50) or vehicle for 24 hours.
-
Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the this compound treated samples compared to the vehicle control.
-
Confirm the selective degradation of p38α and p38β without significant effects on other kinases.
-
Conclusion
PROTAC this compound is a highly potent and selective in vitro degrader of p38α and p38β. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify its activity and further investigate its therapeutic potential. The provided diagrams offer a clear visualization of its mechanism of action and the workflows for its characterization.
References
PROTAC NR-7h: An In-Depth Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document details its mechanism of action, quantitative effects on protein degradation, and impact on downstream signaling pathways, supported by experimental protocols and visual diagrams.
Introduction to PROTAC this compound
PROTAC this compound is a heterobifunctional small molecule designed to selectively induce the degradation of p38α and p38β kinases.[1][2][3] It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the body's own ubiquitin-proteasome system to eliminate target proteins.[4] this compound is composed of a ligand that binds to the p38α/β kinases and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, connected by a flexible linker.[1][2][3] This dual-binding capability brings the E3 ligase in close proximity to the target kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[4]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway. Upon entering the cell, this compound forms a ternary complex with a p38α or p38β kinase and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target kinase. The resulting polyubiquitinated p38α/β is then recognized and degraded by the 26S proteasome. The this compound molecule is subsequently released and can engage in another cycle of degradation, acting as a catalyst.
Quantitative Data on Protein Degradation
This compound induces potent and selective degradation of p38α and p38β in a dose-dependent manner across various cancer cell lines. The half-maximal degradation concentration (DC50) values are summarized in the table below.
| Cell Line | Target | DC50 (nM) | Reference |
| T47D | p38α | 24 | [5] |
| T47D | p38β | 48 | [1] |
| MDA-MB-231 | p38α | 27.2 | [5] |
| MDA-MB-231 | p38β | 48.9 | [6] |
Table 1: DC50 Values for this compound-induced Degradation of p38α and p38β
It is important to note that while the selectivity of this compound has been confirmed by global proteomics, the complete dataset is not publicly available.[1] However, studies have shown that this compound does not cause significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[1]
Downstream Signaling Effects
The primary downstream effect of this compound is the inhibition of the p38 MAPK signaling pathway. This pathway is a crucial regulator of cellular responses to stress and cytokines.[7] By degrading p38α and p38β, this compound effectively blocks the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][4] Inhibition of MK2 phosphorylation has been observed in cancer cells treated with UV radiation and in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS).[1]
A comprehensive proteomics and phosphoproteomics analysis of p38α signaling (though not with this compound specifically) has revealed its involvement in a wide array of cellular processes, including:[1]
-
Cell Adhesion: p38α signaling can modulate the expression of proteins involved in the extracellular matrix and plasma membrane organization.
-
DNA Replication and Repair: The pathway plays a role in the regulation of DNA replication and the cellular response to DNA damage.
-
RNA Metabolism: p38α can influence mRNA translation and ribosome biogenesis.
Degradation of p38α/β by this compound is expected to impact these processes, making it a valuable tool for studying the multifaceted roles of the p38 MAPK pathway.
Experimental Protocols
Detailed experimental protocols for key assays used to characterize the effects of this compound are provided below.
Western Blotting for p38α/β Degradation
This protocol outlines the steps to assess the degradation of p38α and p38β in cultured cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
MK2 Phosphorylation Assay
This protocol describes how to measure the inhibition of MK2 phosphorylation as a readout of p38 pathway activity.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[8]
-
Primary antibodies against phospho-MK2 (e.g., at Thr334) and total MK2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Stimulation: Treat cells with this compound or a vehicle control for a specified period. Then, stimulate the p38 pathway with an appropriate agonist (e.g., UV radiation, LPS, or cytokines) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 2-13 as described in the western blotting protocol above, using primary antibodies for both phosphorylated and total MK2.
-
Data Analysis: The level of phosphorylated MK2 should be normalized to the level of total MK2 to determine the specific effect on phosphorylation.
Conclusion
PROTAC this compound is a valuable research tool for studying the roles of p38α and p38β kinases. Its ability to induce potent and selective degradation of these targets allows for a more profound and sustained inhibition of the p38 MAPK pathway compared to traditional small molecule inhibitors. The downstream consequences of this compound treatment include the inhibition of MK2 phosphorylation and likely extend to the modulation of cell adhesion, DNA replication, and RNA metabolism. The experimental protocols provided in this guide offer a starting point for researchers to investigate the diverse biological functions of the p38 MAPK pathway using this powerful chemical probe. Further global proteomics and phosphoproteomics studies specifically utilizing this compound will be instrumental in fully elucidating the complex downstream signaling network regulated by p38α and p38β.
References
- 1. Characterization of p38α Signaling Networks in Cancer CellsUsing Quantitative Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation | IRB Barcelona [irbbarcelona.org]
- 6. Mapping p38α mitogen‐activated protein kinase signaling by proximity‐dependent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
The Dawn of a New Era in Kinase Regulation: A Technical Guide to the Discovery and Development of p38 MAPK PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in a variety of diseases, including cancer and autoimmune disorders. While traditional small-molecule inhibitors have shown promise, their efficacy can be limited by off-target effects and the development of resistance. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that circumvents these challenges by inducing the targeted degradation of proteins. This technical guide provides an in-depth overview of the discovery and development of p38 MAPK PROTACs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate biological and experimental processes involved.
The p38 MAPK Signaling Pathway: A Central Node in Cellular Stress and Inflammation
The p38 MAPK pathway is a highly conserved signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and growth factors.[1][2][3][4][5] This pathway plays a pivotal role in regulating critical cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2]
The core of the p38 MAPK pathway consists of a three-tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs), such as TAK1 and ASK1, phosphorylate and activate mitogen-activated protein kinase kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[1][5] These MKKs, in turn, dually phosphorylate threonine and tyrosine residues within the activation loop of the p38 MAPK isoforms, leading to their activation.[2]
Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][6] Once activated, p38 MAPKs phosphorylate a diverse range of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C), thereby orchestrating a complex cellular response.[2][7]
PROTACs: A Paradigm Shift in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[8] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8]
The mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. A key advantage of this approach is the catalytic nature of PROTACs; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[10]
Quantitative Analysis of p38 MAPK PROTACs
The development of potent and selective p38 MAPK PROTACs requires rigorous quantitative assessment of their degradation efficiency. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for several p38 MAPK PROTACs.
Table 1: VHL-Based p38 MAPK PROTACs
| PROTAC | Target Isoform(s) | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SJFα | p38α | Foretinib | VHL | 7.16 | 97.4 | MDA-MB-231 | [1][2] |
| p38δ | Foretinib | VHL | 299 | - | MDA-MB-231 | [2][3] | |
| SJFδ | p38δ | Foretinib | VHL | <100 | - | - | |
| NR-11c | p38α | p38α inhibitor | VHL | - | >90 (at 1µM) | MDA-MB-231, T47D, U2OS, MG63, SAOS-2 | [1][11] |
Table 2: CRBN-Based p38 MAPK PROTACs
| PROTAC | Target Isoform(s) | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 2 | p38δ | Foretinib | CRBN | 27 | 91 | MDA-MB-231 | |
| NR-7h | p38α, p38β | p38α inhibitor | CRBN | - | >90 (at 1µM) | MDA-MB-231, T47D | [1] |
Key Experimental Protocols in p38 MAPK PROTAC Development
The successful development of p38 MAPK PROTACs relies on a suite of robust experimental assays to characterize their activity, from initial target engagement to downstream cellular effects.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of CRBN in NR-7h-Mediated Degradation of p38α/β: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role of the E3 ubiquitin ligase Cereblon (CRBN) in the mechanism of action of NR-7h, a potent and selective Proteolysis Targeting Chimera (PROTAC). This compound effectively hijacks the CRBN E3 ligase complex to induce the targeted degradation of the mitogen-activated protein kinases p38α and p38β, key players in cellular stress responses and inflammatory signaling. This document details the quantitative metrics of this compound's activity, comprehensive experimental protocols for its characterization, and visual representations of the underlying molecular processes.
Core Mechanism: CRBN-Mediated Ubiquitination and Degradation
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. This compound is composed of a ligand that binds to the p38α/β kinases and a thalidomide-based ligand that recruits the CRBN E3 ligase.[1][2] The formation of a stable ternary complex between p38α/β, this compound, and CRBN is the critical initiating step.
Once the ternary complex is formed, CRBN, as part of the larger Cullin-RING E3 ligase complex (CRL4^CRBN^), facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α/β. This polyubiquitination marks the kinase for recognition and degradation by the 26S proteasome, leading to its clearance from the cell.[1][2]
Quantitative Data Summary
The efficacy of this compound is quantified by its degradation concentration 50 (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein. This compound demonstrates potent and selective degradation of its targets.
| Target Protein | Cell Lines | DC₅₀ | Treatment Time | Reference |
| p38α | T47D / MDA-MB-231 | 24 nM | 24 hours | [3][4] |
| p38β | T47D / MDA-MB-231 | 48 nM | 24 hours | [3][4] |
Global proteomics studies have confirmed the selectivity of this compound, showing no significant degradation of the related kinases p38γ, p38δ, JNK1/2, or ERK1/2.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events in this compound mediated degradation and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-mediated p38α/β degradation.
Caption: Workflow for characterizing this compound activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CRBN-dependent PROTACs like this compound.
Cell Culture and PROTAC Treatment
-
Cell Lines: Human breast cancer cell lines T47D and MDA-MB-231 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For degradation assays, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound (typically a serial dilution from low nanomolar to micromolar) or DMSO as a vehicle control. Cells are then incubated for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation Assessment
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p38α, p38β, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The level of p38α/β is normalized to the loading control, and the percentage of remaining protein relative to the DMSO-treated control is calculated to determine the DC₅₀ value.
In-Cell Ubiquitination Assay
-
Principle: This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.
-
Protocol:
-
Cells are treated with this compound for a shorter duration (e.g., 1-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cells are lysed in a buffer containing deubiquitinase inhibitors.
-
The target protein (p38α/β) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to agarose beads.
-
The immunoprecipitated proteins are washed, eluted, and then separated by SDS-PAGE.
-
Western blotting is performed as described above, using a primary antibody that recognizes ubiquitin (e.g., anti-HA for HA-tagged ubiquitin transfected cells, or a pan-ubiquitin antibody). An increase in the high molecular weight smear in the this compound-treated lanes indicates polyubiquitination of the target protein.
-
Thermal Shift Assay (TSA) for Target Engagement
-
Principle: This biophysical assay measures the change in the thermal stability of a protein upon ligand binding. Binding of a PROTAC to its target protein generally increases the protein's melting temperature (Tm).
-
Protocol:
-
Recombinant p38α or p38β protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The PROTAC this compound is added to the protein-dye mixture at various concentrations.
-
The mixture is heated in a real-time PCR instrument with a temperature gradient.
-
As the protein unfolds, the dye binds and fluoresces. The fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A shift in Tm in the presence of this compound indicates direct binding to the target protein.
-
By employing these methodologies, researchers can rigorously characterize the CRBN-dependent degradation of p38α and p38β by this compound, providing a comprehensive understanding of its mechanism of action and therapeutic potential.
References
Methodological & Application
PROTAC NR-7h experimental protocol for cell culture
Application Notes for PROTAC NR-7h
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade specific proteins of interest (POIs).[1][2][3] PROTACs consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5]
PROTAC this compound is a potent and selective degrader targeting the p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta). It has demonstrated high efficacy in cellular models, achieving significant degradation at nanomolar concentrations. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its degradation activity and impact on cell viability.
Mechanism of Action
The fundamental mechanism of this compound, like other PROTACs, involves the formation of a ternary complex between the target protein (p38α/β), the PROTAC molecule itself, and an E3 ubiquitin ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[6] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged p38 protein.[1][5] The this compound molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.[4][7] This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.[2]
Key Experimental Considerations
-
Cell Line Selection: The choice of cell line is critical. Ensure the selected cells express detectable levels of the target proteins, p38α and p38β, as well as the specific E3 ligase recruited by this compound (e.g., VHL or Cereblon) and other necessary components of the UPS.
-
Dose-Response and the "Hook Effect": It is essential to perform a dose-response experiment across a wide range of concentrations. PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations.[7] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[7]
-
Time Course Analysis: The kinetics of protein degradation can vary. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal treatment duration for maximal p38 degradation.
-
Controls:
-
Vehicle Control: A DMSO-only control is essential to account for any effects of the solvent on the cells.
-
Proteasome Inhibitor Control: To confirm that protein loss is due to proteasomal degradation, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132). This should rescue the degradation of p38.
-
Negative Control Compound: If available, a structurally similar but inactive version of this compound can be used to demonstrate the specificity of the degradation effect.
-
Quantitative Data Summary
The following table summarizes the known biological and physical properties of PROTAC this compound based on available data.
| Parameter | Value | Reference |
| Target Proteins | p38α and p38β | |
| Degradation Potency (DC₅₀) | < 50 nM | |
| Selectivity | No significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2 | |
| Molecular Weight | 998.87 g/mol | |
| Downstream Effect | Inhibits phosphorylation of MK2 in UV-treated cancer cells |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to working concentrations for cell culture experiments.
Materials:
-
PROTAC this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (998.87 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, 1.00 mg of this compound would be dissolved in 100.1 µL of DMSO.
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Treatment for Degradation and Viability Assays
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Selected cell line cultured in appropriate growth medium
-
Multi-well cell culture plates (e.g., 6-well for Western Blot, 96-well for viability)
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium
Procedure:
-
Seed cells into the appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A typical concentration range for a dose-response curve might be 1 nM to 10,000 nM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 24 hours).
-
After incubation, proceed with either protein extraction for Western Blot analysis (Protocol 3) or a cell viability assay (Protocol 4).
Protocol 3: Western Blotting for p38α/β Degradation
This protocol details the steps to quantify the degradation of p38α and p38β proteins following this compound treatment.[8][9][10]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10][11]
-
Primary antibodies: anti-p38α, anti-p38β, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)[11]
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.[9] Add ice-cold RIPA buffer to each well (e.g., 100 µL for a 6-well plate) and scrape the cells.[10] Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[10]
-
Washing and Secondary Incubation: Wash the membrane three times for 10 minutes each with TBST.[11] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p38α/β band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 4: Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[12][13]
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Following the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well of the 96-well plate.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[12]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently mix the contents of the wells on an orbital shaker for 5-10 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
Visualizations
Caption: Mechanism of Action for PROTAC this compound targeting p38α/β for degradation.
Caption: Experimental workflow for evaluating PROTAC this compound in cell culture.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PROTAC NR-7h
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs).[1][2] As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound functions by inducing the formation of a ternary complex between the target proteins (p38α/β) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][3] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition, with the potential for a more profound and sustained pharmacological effect. This compound has been shown to be active in vivo and is a valuable tool for studying the roles of p38α and p38β in various pathological conditions, including cancer and inflammatory diseases.[1][2]
These application notes provide a comprehensive overview of the in vivo use of PROTAC this compound, including its mechanism of action, key technical data, and detailed protocols for conducting in vivo efficacy studies.
Technical Data
A summary of the key technical specifications for PROTAC this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Target(s) | p38α, p38β | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1][3] |
| DC50 (p38α) | 24 nM (in T47D/MB-MDA-231 cells) | [1][3] |
| DC50 (p38β) | 48 nM (in T47D/MB-MDA-231 cells) | [1][3] |
| Molecular Weight | 998.87 g/mol | [1][3] |
| Formula | C48H50BrF2N9O8 | [1][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][3] |
| In Vivo Activity | Confirmed | [1][2] |
Signaling Pathway and Mechanism of Action
PROTAC this compound leverages the cell's own ubiquitin-proteasome system to achieve targeted degradation of p38α and p38β. The signaling pathway and mechanism of action are depicted in the diagram below.
Caption: Mechanism of action of PROTAC this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the physicochemical properties of many PROTACs, appropriate formulation is critical for achieving adequate exposure in vivo. While a specific formulation for this compound in oncology models is not detailed in the currently available literature, a representative formulation protocol based on common practices for similar compounds is provided below.
Materials:
-
PROTAC this compound
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 100 mg/mL.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add Kolliphor® HS 15 to the tube. A common ratio is 10-20% of the final volume.
-
Vortex the mixture thoroughly until a clear solution is formed.
-
Slowly add sterile PBS or saline to the desired final volume while vortexing to prevent precipitation.
-
The final vehicle composition could be, for example, 5% DMSO, 20% Kolliphor® HS 15, and 75% PBS.
-
Visually inspect the final formulation for any precipitation before administration.
Note: This is a general protocol and may require optimization for specific in vivo models and administration routes. It is recommended to perform a small-scale formulation test to ensure solubility and stability.
Representative In Vivo Efficacy Study in a Xenograft Model
This protocol describes a representative workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft study.
Materials and Methods:
-
Animal Model: Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Tumor Cells: A human cancer cell line known to be sensitive to p38 MAPK pathway inhibition (e.g., certain breast, lung, or colorectal cancer cell lines).
-
PROTAC this compound: Formulated as described above.
-
Vehicle Control: The same formulation without this compound.
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer this compound at a predetermined dose (e.g., 10-50 mg/kg) via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Administer the vehicle control to the control group.
-
The dosing schedule can be, for example, once daily (QD) or every other day (QoD) for a specified duration (e.g., 21 days).
-
-
Monitoring during Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Pharmacodynamic Analysis:
-
At the end of the study (or at selected time points), a subset of mice can be euthanized, and tumors and other tissues can be collected.
-
Prepare tissue lysates and perform Western blotting to assess the levels of p38α/β and downstream signaling molecules to confirm target degradation.
-
Data Presentation
The following tables provide a structured format for presenting quantitative data from in vivo studies with PROTAC this compound.
Table 1: In Vivo Anti-Tumor Efficacy of PROTAC this compound
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | ||
| PROTAC this compound | e.g., 25 mg/kg, QD, IP | |||
| PROTAC this compound | e.g., 50 mg/kg, QD, IP |
Table 2: Pharmacodynamic Analysis of p38α/β Degradation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point | % p38α Degradation (vs. Vehicle) ± SEM | % p38β Degradation (vs. Vehicle) ± SEM |
| Vehicle Control | - | Endpoint | 0 | 0 |
| PROTAC this compound | e.g., 50 mg/kg | 4 hours post-last dose | ||
| PROTAC this compound | e.g., 50 mg/kg | 24 hours post-last dose |
Conclusion
PROTAC this compound is a valuable research tool for investigating the in vivo consequences of p38α and p38β degradation. The protocols and guidelines presented here provide a framework for conducting robust in vivo studies to evaluate its therapeutic potential. Careful consideration of formulation, animal model selection, and endpoint analysis will be crucial for generating high-quality, reproducible data. As with all in vivo experiments, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Note & Protocol: p38α/β Degradation Assay Using PROTAC NR-7h
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is integral to regulating processes such as inflammation, apoptosis, cell differentiation, and cell-cycle control.[3][4] The p38 family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[4][5] Among these, p38α is considered a primary regulator of inflammatory responses.[6]
PROteolysis TArgeting Chimeras (PROTACs) represent an innovative therapeutic modality that induces the degradation of specific target proteins.[7] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[8] This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[9]
NR-7h is a potent and selective PROTAC designed to degrade p38α and p38β.[10] It functions by recruiting the Cereblon (CRBN) E3 ligase to induce the proteasomal degradation of its target kinases.[11] This application note provides detailed protocols for assessing the degradation of p38α and p38β in cultured cells using this compound, along with relevant technical data and pathway diagrams.
Data Presentation
Quantitative data for PROTAC this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Biological Properties of PROTAC this compound
| Property | Value | Reference |
|---|---|---|
| Target(s) | p38α, p38β | [10] |
| E3 Ligase Recruited | Cereblon (CRBN) | [11] |
| Molecular Weight | 998.87 g/mol | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [11] |
| CAS Number | 2550399-06-7 |[11] |
Table 2: In Vitro Degradation Activity of this compound
| Target | Cell Line | DC₅₀ | Treatment Time | Reference |
|---|---|---|---|---|
| p38α | T47D | 24 nM | 24 hours | [10] |
| p38α | MDA-MB-231 | 27.2 nM | 24 hours | [10][12] |
| p38β | T47D / MDA-MB-231 | 48 nM | 24 hours |[11] |
Table 3: Selectivity Profile of this compound
| Kinase | Degradation Observed | Reference |
|---|---|---|
| p38γ | No significant degradation | [11] |
| p38δ | No significant degradation | [11] |
| JNK1/2 | No significant degradation | [11] |
| ERK1/2 | No significant degradation |[11] |
Signaling Pathways and Mechanisms
Visual representations of the p38 signaling cascade and the this compound mechanism of action provide a clear understanding of the biological context and experimental strategy.
Experimental Protocols
The following sections provide a detailed workflow and step-by-step protocols for evaluating p38α/β degradation induced by this compound.
A. Materials and Reagents
-
PROTAC: this compound (Tocris Cat. No. 7177 or equivalent)
-
Cell Lines: T47D (human breast carcinoma), MDA-MB-231 (human breast adenocarcinoma), or other relevant cell lines.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
Primary Antibodies:
-
Rabbit anti-p38α (e.g., Cell Signaling Technology)
-
Rabbit anti-p38β (e.g., Invitrogen)
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), ECL detection reagent.
B. Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Note: The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1 nM to 1000 nM) or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24 hours, based on DC₅₀ data). Time-course experiments (e.g., 4, 8, 12, 24 hours) can also be performed to determine the kinetics of degradation.
C. Protocol 2: Western Blotting for p38α/β Degradation
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH) overnight at 4°C, following the antibody datasheet's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the resulting bands using software like ImageJ. Normalize the band intensity of p38α and p38β to the corresponding loading control band.
-
Expected Results & Troubleshooting
-
Expected Outcome: A dose-dependent reduction in the protein levels of p38α and p38β should be observed in cells treated with this compound compared to the vehicle control. The levels of non-targeted proteins like p38γ/δ, JNK, ERK, and the loading control should remain unchanged.
-
Troubleshooting - The Hook Effect: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of non-productive binary complexes (PROTAC-p38 or PROTAC-CRBN) instead of the required ternary complex.[9] If reduced degradation is observed at the highest concentrations, expand the lower end of the dose-response curve.
-
Troubleshooting - No Degradation: If no degradation is observed, verify the activity of the compound, ensure the cell line expresses p38α, p38β, and CRBN, and optimize incubation time and concentration.
References
- 1. assaygenie.com [assaygenie.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 Signalling Pathway [mdpi.com]
- 5. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38α (MAPK14) critically regulates the immunological response and the production of specific cytokines and chemokines in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Protocol for Monitoring p38α/β Degradation by PROTAC NR-7h
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2][3] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[1][4] This technology offers a powerful approach to eliminate disease-causing proteins, including those previously considered "undruggable."[5][6]
This application note provides a detailed protocol for performing a Western blot analysis to quantify the degradation of p38α and p38β mitogen-activated protein kinases following treatment with the PROTAC NR-7h. This compound is a potent and selective degrader of p38α and p38β, recruiting the E3 ligase Cereblon (CRBN) to induce their degradation.[7][8] This protocol is designed for use with cancer cell lines such as T47D or MDA-MB-231, where this compound has been shown to be effective.[7]
Signaling Pathway and Experimental Logic
The core of the PROTAC mechanism is the formation of a ternary complex between the target protein (p38α/β), the PROTAC (this compound), and an E3 ubiquitin ligase (CRBN).[3] This complex facilitates the transfer of ubiquitin to the target protein, leading to its degradation. The experimental workflow is designed to quantify the reduction in p38α/β protein levels in a dose- and time-dependent manner and to confirm that this degradation is dependent on the proteasome and the specific E3 ligase.
Figure 1: PROTAC this compound Mechanism of Action.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to measure p38α/β degradation.
Materials and Reagents
-
Cell Lines: T47D, MDA-MB-231, or other appropriate cell lines.
-
PROTAC: this compound (Soluble to 100 mM in DMSO).[7]
-
Reagents for Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Control Compounds:
-
DMSO (Vehicle Control)
-
Proteasome Inhibitor: MG132 or Bortezomib.[9]
-
E3 Ligase Ligand: Pomalidomide (to compete for CRBN binding).
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Workflow
Figure 2: Western Blot Experimental Workflow.
Detailed Methodology
Step 1: Cell Seeding and Culture
-
Culture T47D or MDA-MB-231 cells in the recommended growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24 hours.[10]
Step 2: PROTAC this compound Treatment
-
Prepare stock solutions of this compound in DMSO.[7]
-
Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 nM) for a fixed time (e.g., 24 hours).[7]
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for different durations (e.g., 0, 4, 8, 16, 24 hours).
-
Control Treatments:
-
Vehicle Control: Treat cells with DMSO at the same final concentration as the highest this compound dose.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.[9]
-
E3 Ligase Competition: Co-treat cells with a high concentration of pomalidomide (e.g., 10 µM) and this compound to confirm CRBN-dependent degradation.
-
Step 3: Cell Lysis
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to new tubes and store at -80°C or proceed to the next step.
Step 4: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Step 5: SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Step 6: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Step 7: Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (β-Actin or GAPDH) overnight at 4°C. Antibody dilutions should follow the manufacturer's recommendations.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 8: Signal Detection and Analysis
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Data Presentation and Interpretation
The primary endpoint is the reduction in the target protein level. The potency of the PROTAC is typically reported as the DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum degradation level).
Quantitative Data Summary
Summarize the results from the dose-response experiment in a table to facilitate comparison.
| Treatment Group | Concentration (nM) | Normalized p38α Level (vs. Vehicle) | Normalized p38β Level (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Calculated Values | DC₅₀ = X nM | DC₅₀ = Y nM |
-
Interpretation: A successful experiment will show a dose-dependent decrease in both p38α and p38β levels.[7] The DC₅₀ for p38α is expected to be around 24 nM and for p38β around 48 nM in T47D/MDA-MB-231 cells after 24 hours.[7] Co-treatment with MG132 or pomalidomide should rescue the degradation, confirming the mechanism of action.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| No Degradation | PROTAC is inactive or not cell-permeable. | Verify compound integrity. Test in a different cell line. |
| Cell line does not express CRBN. | Confirm CRBN expression via Western blot. | |
| High Background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., BSA). Increase wash duration/frequency. |
| Antibody concentration too high. | Titrate primary and secondary antibodies. | |
| Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Low antibody affinity. | Use a different, validated antibody. | |
| Target protein abundance is low. | Consider immunoprecipitation to enrich the target protein before Western blotting.[10] |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of p38 with PROTAC NR-7h
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation of p38 mitogen-activated protein kinase (MAPK) using the PROTAC NR-7h. This document includes detailed protocols for cell lysis, immunoprecipitation of the p38-NR-7h-E3 ligase ternary complex, and subsequent analysis by western blotting. Additionally, quantitative data for this compound and a visualization of the p38 signaling pathway are provided to support experimental design and data interpretation.
Introduction to PROTAC this compound and p38
p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, making it an attractive therapeutic target.
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins.[2][3] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation (Target Protein-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a potent and selective PROTAC designed to target p38α and p38β for degradation.[1][4] It utilizes a p38α/β inhibitor as the target-binding ligand and a thalidomide analogue to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][4]
Quantitative Data for PROTAC this compound
The following table summarizes the degradation performance of this compound against p38α and p38β in different cell lines. This data is essential for designing experiments to probe the functional consequences of p38 degradation.
| Parameter | Cell Line | p38α | p38β | Reference |
| DC50 (nM) | T47D | 24 | - | [1][4] |
| DC50 (nM) | MB-MDA-231 | 27.2 | - | [1][4] |
| Dmax | T47D / MB-MDA-231 | >75% (Estimated from Western Blots) | >75% (Estimated from Western Blots) | [1][4] |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | [1][4] |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
p38 Signaling Pathway
Understanding the p38 signaling cascade is crucial for interpreting the downstream effects of this compound-mediated degradation. The following diagram illustrates the canonical p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The following protocols provide a detailed methodology for the immunoprecipitation of p38 and its interacting partners in the context of treatment with PROTAC this compound.
Experimental Workflow for PROTAC Co-Immunoprecipitation
This diagram outlines the key steps in a co-immunoprecipitation experiment designed to isolate the p38-NR-7h-CRBN ternary complex.
Caption: PROTAC Co-Immunoprecipitation Workflow.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells (e.g., T47D, MB-MDA-231) in appropriate media and conditions until they reach 70-80% confluency.
-
PROTAC Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours) to induce p38 degradation and ternary complex formation. The optimal time and concentration should be determined empirically for each cell line and experimental goal.
Protocol 2: Cell Lysis for Co-Immunoprecipitation
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails.
Procedure:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Co-Immunoprecipitation of the p38 Ternary Complex
Materials:
-
Cleared cell lysate (from Protocol 2)
-
Anti-p38 antibody (validated for immunoprecipitation)
-
Control IgG (isotype matched to the anti-p38 antibody)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer: 1X SDS-PAGE sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
Procedure:
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add control IgG to the cell lysate (1-2 µg per 1 mg of protein) and incubate for 1 hour at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G bead slurry to the lysate and incubate for another 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads. The supernatant is the pre-cleared lysate.
-
Immunoprecipitation: Add the anti-p38 antibody to the pre-cleared lysate (the optimal amount should be determined empirically, typically 2-5 µg per 1 mg of protein).
-
Incubate overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.
-
Capture of Immune Complexes: Add 30-50 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual supernatant.
-
Elution: Resuspend the beads in 30-50 µL of elution buffer.
-
If using SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
If using a low pH elution buffer, incubate for 5-10 minutes at room temperature, then pellet the beads and neutralize the supernatant with 1.5 M Tris-HCl, pH 8.8.
-
Protocol 4: Western Blot Analysis
-
Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38, CRBN, and potentially other known p38 interacting partners overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By following these detailed protocols and utilizing the provided quantitative data and pathway information, researchers can effectively employ PROTAC this compound to study the immunoprecipitation of p38 and gain valuable insights into its protein-protein interactions and the functional consequences of its degradation.
References
- 1. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols: Mayaro Virus Replication Assay with PROTAC NR-7h
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mayaro virus (MAYV) is an emerging alphavirus transmitted by mosquitoes, causing an illness characterized by fever, rash, and debilitating arthralgia.[1] With no approved vaccines or specific antiviral therapies available, there is a pressing need to identify and characterize novel therapeutic agents.[2] One promising avenue of research involves targeting host factors that are essential for viral replication. The mitogen-activated protein kinase (MAPK) pathway, specifically the p38 MAPK, has been identified as a crucial cellular factor in the replication of several viruses.[1]
PROteolysis TArgeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[3] NR-7h is a potent and selective PROTAC that targets p38α and p38β isoforms for degradation.[1][4] These application notes provide a detailed protocol for utilizing PROTAC this compound in a Mayaro virus replication assay to assess its antiviral activity by targeting the host p38 MAPK pathway.
Principle of the Assay
This assay is based on the principle that the degradation of host p38α and p38β MAPK by PROTAC this compound will impair Mayaro virus replication in susceptible cell lines. The antiviral effect is quantified by measuring the reduction in viral titer and viral protein expression in cells treated with this compound compared to untreated control cells. The key steps involve infecting cultured human cells with Mayaro virus in the presence or absence of this compound, followed by the quantification of viral replication and assessment of host protein degradation.
Signaling Pathway of PROTAC this compound Action
PROTAC this compound is a heterobifunctional molecule designed to simultaneously bind to the p38α/β MAPK protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of p38α/β, marking it for degradation by the host cell's proteasome. The depletion of p38α/β MAPK disrupts a signaling pathway that is crucial for efficient Mayaro virus replication, leading to a reduction in viral progeny.
Caption: Mechanism of PROTAC this compound antiviral activity against Mayaro virus.
Data Presentation
The following tables summarize the quantitative data on the effect of PROTAC this compound on Mayaro virus replication and host cell viability.
Table 1: Dose-Dependent Inhibition of Mayaro Virus Titer by this compound in Human Dermal Fibroblasts (HDFs) [1]
| This compound Concentration (µM) | Viral Titer (PFU/mL) | Fold Reduction vs. Control |
| 0 (Control) | 1.0 x 10^6 | 1 |
| 0.1 | 5.0 x 10^5 | 2 |
| 1 | 1.0 x 10^5 | 10 |
| 10 | 1.0 x 10^4 | 100 |
Table 2: Effect of this compound on Mayaro Virus E1 Protein Expression and p38α/β Degradation in HDFs at 24 hpi [1]
| Treatment | Relative p38α/β Level (%) | Relative MAYV E1 Level (%) |
| DMSO (Control) | 100 | 100 |
| This compound (1 µM) | < 20 | < 30 |
Table 3: Cell Viability of HDFs Treated with this compound [1]
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | > 95 |
| 10 | > 95 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Dermal Fibroblasts (HDFs) or HeLa cells
-
Virus: Mayaro virus (e.g., TRVL 4675 strain)
-
PROTAC: this compound (Tocris, Cat. No. 7177 or equivalent)[1][4]
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Plaque Assay: Crystal Violet, Carboxymethylcellulose (CMC) or Agarose
-
Reagents for Immunoblotting: Primary antibodies (anti-p38, anti-phospho-p38, anti-MAYV E1), HRP-conjugated secondary antibodies, lysis buffer, protein assay reagent, PVDF membranes, chemiluminescence substrate
-
Reagents for Immunofluorescence: Primary antibody (anti-MAYV antigens), fluorescently labeled secondary antibody, DAPI, mounting medium
-
Reagents for Cell Viability Assay: MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
Experimental Workflow
Caption: Workflow for Mayaro virus replication assay with PROTAC this compound.
Detailed Methodologies
1. Cell Culture and Plating
-
Culture HDF or HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of infection.
2. PROTAC this compound Treatment and Virus Infection
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) in serum-free DMEM for 3 hours.[1]
-
Following pre-treatment, infect the cells with Mayaro virus at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C, allowing for viral adsorption.
-
After the adsorption period, remove the virus inoculum, wash the cells once with PBS, and add fresh DMEM containing 2% FBS and the respective concentrations of this compound or DMSO.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Quantification of Viral Titer by Plaque Assay
-
At 24 hours post-infection, collect the cell culture supernatants.
-
Prepare ten-fold serial dilutions of the supernatants in serum-free DMEM.
-
Infect confluent monolayers of Vero cells in 6-well plates with 100 µL of each dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with 2 mL of DMEM containing 2% FBS and 1% carboxymethylcellulose.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
4. Analysis of Protein Expression by Immunoblotting
-
At 24 hours post-infection, wash the cell monolayers with cold PBS and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38, phospho-p38, MAYV E1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
5. Visualization of Viral Antigens by Immunofluorescence
-
Seed cells on glass coverslips in 24-well plates and perform the treatment and infection as described above.
-
At 24 hours post-infection, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against Mayaro virus antigens for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
6. Cell Viability Assay
-
Seed cells in a 96-well plate and treat with the same concentrations of this compound as in the antiviral assay.
-
At 24 hours post-treatment, add 20 µL of MTS reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Troubleshooting and Considerations
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound at the concentrations used to ensure that the observed reduction in viral replication is not due to cell death. The cell viability assay should be performed in parallel with the antiviral assay.[1]
-
PROTAC Activity: The efficiency of p38 degradation should be confirmed by immunoblotting in each experiment to ensure the PROTAC is active.
-
Virus Titer: The MOI should be optimized for the specific cell line to achieve a robust infection level that allows for the clear detection of antiviral effects.
-
Controls: Appropriate controls, including uninfected cells, infected cells treated with DMSO, and a positive control antiviral compound (if available), are essential for data interpretation.
By following these detailed protocols, researchers can effectively evaluate the anti-Mayaro virus activity of PROTAC this compound and further investigate the role of the p38 MAPK pathway in alphavirus replication.
References
- 1. NR 7h (7177) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC NR-7h Treatment in T47D and MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a revolutionary strategy in targeted protein degradation for therapeutic intervention. PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. NR-7h is a potent and selective PROTAC degrader of p38 mitogen-activated protein kinase α (p38α) and p38β.[1] This document provides detailed application notes and protocols for the treatment of two distinct human breast cancer cell lines, T47D (luminal A, estrogen receptor-positive) and MDA-MB-231 (triple-negative), with this compound.
The p38 MAPK signaling cascade is a crucial pathway that responds to extracellular stimuli, including cellular stress and cytokines, and is implicated in the regulation of cell proliferation, differentiation, and apoptosis.[2][3][4][5] Dysregulation of this pathway has been linked to the progression of various cancers, making p38 an attractive therapeutic target. By inducing the degradation of p38α and p38β, this compound offers a powerful tool to investigate the functional consequences of p38 depletion in breast cancer models.
Data Presentation
This compound-Mediated Degradation of p38α and p38β
This compound effectively induces the degradation of p38α and p38β in both T47D and MDA-MB-231 cell lines. The half-maximal degradation concentration (DC50) values after a 24-hour treatment are summarized below.
| Cell Line | Target | DC50 (nM) | Reference |
| T47D | p38α | 24 | [1] |
| p38β | 48 | ||
| MDA-MB-231 | p38α | 27.2 | [1] |
| p38β | 48 |
Expected Phenotypic Effects of p38 Degradation
While specific data on the effects of this compound on cell viability and cell cycle in T47D and MDA-MB-231 cells is not yet extensively published, studies involving the inhibition or silencing of p38 in these or similar breast cancer cell lines suggest the following potential outcomes. Blockade of p38 signaling has been shown to inhibit the proliferation of p53 mutant and ER-negative breast cancer cells.[6]
Table 2: Anticipated Effects of this compound Treatment on Cell Viability and Cell Cycle
| Cell Line | Expected Effect on Cell Viability | Expected Effect on Cell Cycle | Rationale |
| T47D | Moderate inhibition of proliferation | Potential for cell cycle arrest, possibly at the G1/S or G2/M transition. | The impact on T47D cells, which are p53 wild-type, may be less pronounced in terms of proliferation compared to p53 mutant lines.[6] However, p38 signaling is involved in cell cycle regulation and its disruption can lead to cell cycle arrest.[7] |
| MDA-MB-231 | Significant inhibition of proliferation | Likely induction of cell cycle arrest, potentially at the G2/M phase. | As a p53 mutant and triple-negative breast cancer cell line, MDA-MB-231 is expected to be more sensitive to the inhibition of p38-mediated proliferation signals.[6] Studies with other agents have shown G2/M arrest in these cells.[8] |
Experimental Protocols
Protocol 1: Western Blotting for p38α/β Degradation
This protocol details the procedure for assessing the degradation of p38α and p38β in T47D and MDA-MB-231 cells following treatment with this compound.
Materials:
-
T47D and MDA-MB-231 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC this compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p38α, anti-p38β, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate T47D or MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. Include a DMSO-only control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38α, p38β, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is for assessing the effect of this compound on the viability and proliferation of T47D and MDA-MB-231 cells.
Materials:
-
T47D and MDA-MB-231 cells
-
Complete growth medium
-
PROTAC this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T47D or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours. Include a DMSO-only control.
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of T47D and MDA-MB-231 cells after this compound treatment.
Materials:
-
T47D and MDA-MB-231 cells
-
Complete growth medium
-
PROTAC this compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Workflow
Caption: Workflow for assessing this compound effects on breast cancer cells.
Logical Relationship
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Determining the DC50 of PROTAC NR-7h in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of the PROTAC NR-7h in cancer cells. This compound is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs), proteins implicated in various cellular processes, including cancer progression. These guidelines offer a comprehensive experimental workflow, from cell culture to data analysis, alongside insights into the underlying signaling pathways affected by this compound.
Introduction to PROTAC this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] PROTACs consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a PROTAC designed to selectively target p38α and p38β for degradation.[2] The p38 MAPK pathway plays a dual role in cancer, acting as both a tumor suppressor and a promoter of tumor progression, depending on the cellular context.[3] By degrading p38α and p38β, this compound provides a powerful tool to investigate the therapeutic potential of targeting this pathway in various cancers.
Quantitative Data Summary
The following table summarizes the known DC50 values for this compound in various cancer cell lines. It is important to note that the efficacy of this compound can be cell-line dependent.
| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Treatment Time (hours) |
| T47D | Breast Cancer | p38α | 24 | 24 |
| MDA-MB-231 | Breast Cancer | p38α | 27.2 | 24 |
| U2OS | Osteosarcoma | p38α | Poor degradation | Not specified |
| MG63 | Osteosarcoma | p38α | Poor degradation | Not specified |
| SAOS-2 | Osteosarcoma | p38α | Poor degradation | Not specified |
Data compiled from multiple sources. It is recommended to determine the DC50 experimentally for your specific cell line of interest.
Signaling Pathway
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress, inflammation, and other external stimuli. In cancer, its role is complex, influencing processes like cell cycle, apoptosis, and inflammation. This compound-mediated degradation of p38α/β disrupts this pathway, impacting downstream signaling cascades. One of the key downstream targets of p38α is MAPK-activated protein kinase 2 (MK2), which is involved in cell cycle regulation and inflammation.[2] Degradation of p38α leads to a reduction in MK2 phosphorylation and can also decrease total MK2 protein levels.[2]
Caption: p38 MAPK signaling pathway and the mechanism of this compound action.
Experimental Protocols
Determining the DC50 of this compound by Quantitative Western Blot
This protocol outlines the steps to determine the DC50 of this compound in a cancer cell line of interest.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC this compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-MK2
-
Rabbit anti-phospho-MK2 (Thr334)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
-
GraphPad Prism or similar data analysis software
2. Experimental Workflow Diagram:
Caption: Experimental workflow for DC50 determination of this compound.
3. Detailed Protocol:
a. Cell Seeding:
-
Culture the cancer cell line of interest in appropriate complete medium.
-
Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
b. This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle-only control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 24 hours).
c. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For detecting phosphorylated proteins or other targets, the membrane can be stripped and re-probed, or parallel blots can be run.
f. Imaging and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a Western blot imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensity for p38 MAPK and the loading control in each lane using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p38 MAPK band to the intensity of the corresponding loading control band.
-
Calculate the percentage of p38 MAPK remaining for each this compound concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining p38 MAPK against the log-transformed concentration of this compound.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the DC50 value.
Conclusion
This document provides a comprehensive guide for researchers to determine the DC50 of PROTAC this compound in cancer cells. By following the detailed protocols and understanding the underlying biological context, scientists can effectively evaluate the potency and efficacy of this p38α/β degrader in their specific cancer models. The provided diagrams and tables serve as valuable resources for experimental planning and data interpretation, ultimately contributing to the advancement of targeted protein degradation in cancer therapy.
References
- 1. Sequential responsive nano-PROTACs for precise intracellular delivery and enhanced degradation efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of PROTAC-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing live-cell imaging techniques for the real-time monitoring of Proteolysis Targeting Chimera (PROTAC)-induced protein degradation. Detailed protocols for commonly used methods are provided, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Introduction to PROTACs and Live-Cell Imaging
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Live-cell imaging provides a powerful tool for studying the dynamics of PROTAC-induced degradation in real-time.[7] Unlike endpoint assays such as Western blotting, which only provide a snapshot in time, live-cell imaging allows for the kinetic analysis of protein degradation and recovery within a cellular context.[8] This enables the determination of key quantitative parameters such as the maximum degradation (Dmax), the half-maximal degradation concentration (DC50), and the degradation rate.[8][9]
Key Technologies for Live-Cell Imaging of Protein Degradation
Several technologies have been developed to enable the visualization and quantification of protein degradation in living cells. These typically involve tagging the protein of interest with a reporter protein or peptide.
-
HaloTag: A self-labeling protein tag that forms a covalent bond with synthetic ligands.[10] These ligands can be conjugated to a variety of fluorescent dyes, allowing for bright and photostable labeling for long-term imaging.[11][12]
-
HiBiT: A small 11-amino-acid peptide tag that has a high affinity for its larger counterpart, LgBiT.[13] When HiBiT and LgBiT combine, they form a functional NanoLuc luciferase, producing a bright luminescent signal that is proportional to the amount of HiBiT-tagged protein.[9][13][14] This system is particularly well-suited for quantitative, plate-based measurements of degradation kinetics.[9][14]
-
Fluorescent Proteins (e.g., GFP): Genetically encoded reporters that can be fused to the protein of interest. While widely used, they can sometimes suffer from lower brightness and photostability compared to synthetic dyes.
Endogenous tagging of the target protein using CRISPR/Cas9 is the preferred method for generating cell lines for these studies, as it maintains the protein's natural expression levels and regulation.[15][16][17]
Signaling Pathway of PROTAC-Induced Degradation
The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and proteasomal degradation. The two most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[18][19][20]
Quantitative Data Presentation
A key advantage of live-cell imaging is the ability to generate quantitative data on PROTAC efficacy. Summarizing this data in tables allows for easy comparison between different PROTACs, target proteins, or cell lines.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HEK293 | 15 | >95 | [8] |
| dBET1 | BRD4 | HEK293 | 30 | ~80 | [8] |
| ARV-771 | BRD4 | HEK293 | <10 | >90 | [3] |
| RC-3 | BTK | Mino | <10 | >85 | [21] |
| NC-1 | BTK | Mino | 2.2 | 97 | [21] |
| IR-1 | BTK | Mino | <10 | >90 | [21] |
| PROTAC | Target Protein | Degradation Rate (t1/2, hours) | Time to Dmax (hours) | Reference |
| MZ1 | BRD4 | ~1 | 2-4 | [8] |
| dBET1 | BRD4 | ~2 | 4-6 | [8] |
| RC-3 | BTK | 2-4 | 4-6 | [21] |
| NC-1 | BTK | 2-4 | 4-6 | [21] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for a live-cell imaging experiment to monitor PROTAC-induced degradation involves several key steps, from cell line generation to data analysis.
Protocol 1: Live-Cell Imaging of PROTAC-Induced Degradation using HaloTag
This protocol describes the use of HaloTag technology to visualize and quantify the degradation of an endogenously tagged protein of interest (POI) in response to PROTAC treatment.
Materials:
-
Cells endogenously expressing POI-HaloTag (generated via CRISPR/Cas9)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® dyes)[12]
-
PROTAC of interest
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the POI-HaloTag expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
-
-
HaloTag Labeling:
-
Prepare a staining solution of the HaloTag fluorescent ligand in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 50-500 nM.[11]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[2]
-
Remove the staining solution and wash the cells three times with pre-warmed complete cell culture medium to remove any unbound ligand.[2]
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the PROTAC to the desired final concentrations in pre-warmed live-cell imaging medium. It is recommended to perform a dose-response experiment.
-
Replace the medium in the imaging dish with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and CO2 to equilibrate.
-
Set up the time-lapse imaging parameters. This will depend on the degradation kinetics of the specific POI and PROTAC. A typical starting point is to acquire images every 15-30 minutes for 24 hours.[22]
-
Use the appropriate excitation and emission filters for the chosen fluorescent dye.
-
Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[23]
-
-
Image and Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to segment individual cells and measure the mean fluorescence intensity within each cell over time.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC addition).
-
Plot the normalized fluorescence intensity versus time for each concentration of PROTAC.
-
From these curves, calculate the Dmax (the maximum percentage of protein degradation) and the degradation rate.[8]
-
Plot the Dmax values against the log of the PROTAC concentration to determine the DC50 value.[24]
-
Protocol 2: Live-Cell Kinetic Degradation Assay using HiBiT
This protocol describes a quantitative, plate-based assay to measure the kinetics of PROTAC-induced degradation of an endogenously HiBiT-tagged POI.
Materials:
-
Cells endogenously expressing POI-HiBiT (generated via CRISPR/Cas9) and stably expressing LgBiT.[13]
-
White, clear-bottom 96-well or 384-well assay plates.
-
Complete cell culture medium.
-
CO2-independent medium (for long-term kinetic reads).
-
Nano-Glo® Live Cell Substrate (e.g., Endurazine™ or Vivazine™).[3]
-
PROTAC of interest.
-
Plate-based luminometer with temperature control.
Procedure:
-
Cell Seeding:
-
Seed the POI-HiBiT/LgBiT expressing cells into the wells of the assay plate at a density appropriate for the cell line and assay duration.
-
Incubate for 24-48 hours to allow for cell attachment and growth.
-
-
Assay Preparation:
-
For kinetic measurements, gently replace the culture medium with pre-warmed CO2-independent medium containing the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.[3]
-
Incubate the plate at 37°C for at least 30 minutes to allow the substrate to equilibrate.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in the appropriate medium.
-
Add the PROTAC dilutions to the wells of the assay plate. Include a vehicle control.
-
-
Luminescence Measurement:
-
Place the plate in the pre-warmed luminometer (37°C).
-
Measure luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24 hours).
-
-
Data Analysis:
-
Normalize the luminescence signal in each well to the signal at time zero.
-
Plot the normalized luminescence versus time for each PROTAC concentration.
-
Fit the degradation portion of the curves to a one-phase decay model to determine the degradation rate.[8]
-
Calculate the Dmax as 1 - the plateau of the degradation curve.[8]
-
Determine the DC50 by plotting the Dmax against the log of the PROTAC concentration.[24]
-
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure during imaging to prevent cell death and artifacts. Use of long-wavelength dyes and sensitive detectors can help.[23]
-
Non-specific Staining: For HaloTag, ensure thorough washing after labeling to reduce background fluorescence. Include a control with cells not expressing the HaloTag protein.[2]
-
"Hook Effect": At very high concentrations, some PROTACs can show reduced degradation efficiency due to the formation of non-productive binary complexes. It is important to test a wide range of concentrations.
-
Cell Health: Maintain optimal cell culture conditions throughout the experiment, including temperature, CO2, and humidity, to ensure physiological relevance.[25]
-
Data Interpretation: The kinetics of degradation can be influenced by factors such as the rate of ternary complex formation, the efficiency of ubiquitination, and the rate of new protein synthesis.[8]
By following these detailed protocols and considering the key technical aspects, researchers can effectively utilize live-cell imaging to gain valuable insights into the efficacy and mechanism of action of novel PROTAC degraders.
References
- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 2. forum.microlist.org [forum.microlist.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An integrated modelling approach for targeted degradation: insights on optimization, data requirements and PKPD predictions from semi- or fully-mechanistic models and exact steady state solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [worldwide.promega.com]
- 11. HaloTag labeling protocol [abberior.rocks]
- 12. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Degradation [promega.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HiBiT-Powered CRISPR Knock-Ins for Endogenous Tagging | CRISPR Cas9 Knock-In | CRISPR Knock-In Tagging [promega.com.cn]
- 18. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. promega.com [promega.com]
- 25. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
Preparing Stock Solutions of PROTAC NR-7h in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of the PROTAC NR-7h in dimethyl sulfoxide (DMSO). PROTAC (Proteolysis Targeting Chimera) this compound is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs)[1][2]. It functions by forming a ternary complex between the target protein (p38α/β) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein[1][2].
Due to the hydrophobic nature of many PROTAC molecules, proper handling and preparation of stock solutions are critical for ensuring experimental reproducibility and accuracy[3][4]. This guide outlines the essential information and a step-by-step procedure for working with this compound.
Quantitative Data Summary
The physicochemical properties of PROTAC this compound are summarized in the table below. This information is crucial for calculating the required mass of the compound for preparing stock solutions of a desired concentration.
| Property | Value | Reference |
| Molecular Weight (MW) | 998.87 g/mol | [1][2] |
| Molecular Formula | C₄₈H₅₀BrF₂N₉O₈ | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Purity | ≥97% (HPLC) | [2] |
| CAS Number | 2550399-06-7 | [1][2] |
| DC₅₀ (p38α) | 24 nM | [1][2] |
| DC₅₀ (p38β) | 48 nM | [1][2] |
| Recruited E3 Ligase | CRBN | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of PROTAC this compound in DMSO.
Materials:
-
PROTAC this compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of PROTAC this compound powder to equilibrate to room temperature for at least 1 hour. This prevents condensation of atmospheric moisture onto the hygroscopic compound.[5]
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 998.87 g/mol x 1000 mg/g = 9.99 mg
-
Weighing: Carefully weigh out the calculated mass of PROTAC this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage:
-
For immediate use, the solution can be stored at 4°C for up to two weeks.[5]
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C for up to one month or -80°C for up to six months.[5] This minimizes freeze-thaw cycles which can degrade the compound.
-
-
Handling of Stored Solutions: When ready to use a frozen aliquot, allow it to thaw completely and equilibrate to room temperature before opening the vial. Vortex briefly before making further dilutions.
PROTAC this compound Mechanism of Action
The following diagram illustrates the signaling pathway targeted by PROTAC this compound. This compound facilitates the recruitment of the E3 ligase CRBN to the p38α/β proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of p38α/β prevents the phosphorylation of its downstream substrate, MK2.
References
- 1. NR 7h | Active Degraders: R&D Systems [rndsystems.com]
- 2. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protac this compound|COA [dcchemicals.com]
Application Notes and Protocols for Studying p38 MAPK Signaling Using PROTAC NR-7h
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This technology offers a powerful alternative to traditional small molecule inhibitors, which only block the function of a protein.[3] PROTACs, through their event-driven mechanism, can lead to a more profound and sustained downstream effect.[1]
NR-7h is a potent and selective PROTAC degrader of p38α and p38β mitogen-activated protein kinases (MAPKs).[4] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[5][6][7] Dysregulation of this pathway is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[8][9] this compound provides a valuable tool for researchers to investigate the specific roles of p38α and p38β in these processes by enabling their targeted degradation.
This document provides detailed application notes and experimental protocols for the use of this compound in studying p38 MAPK signaling.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the p38α/β kinase, a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a linker connecting these two moieties.[2][10] The binding of this compound to both p38α/β and the E3 ligase brings the target protein into close proximity with the ubiquitinating enzyme.[1] This induced proximity facilitates the transfer of ubiquitin molecules to the p38 protein, marking it for degradation by the 26S proteasome.[10] This targeted degradation leads to a rapid and sustained depletion of cellular p38α and p38β levels.
Data Presentation
The following table summarizes the quantitative data for PROTAC this compound, demonstrating its potency and selectivity in degrading p38α.
| Parameter | Cell Line | Value | Reference |
| DC50 (p38α) | T47D | 24 nM | [4] |
| DC50 (p38α) | MDA-MB-231 | 27.2 nM | [4] |
| DC50 (p38α) | General Cancer Cells | < 50 nM |
Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein.
Mandatory Visualizations
p38 MAPK Signaling Pathway and this compound Mechanism
Caption: Mechanism of p38 MAPK signaling and targeted degradation by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the efficacy of PROTAC this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., T47D, MDA-MB-231, or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
PROTAC this compound (Tocris, MedchemExpress)
-
DMSO (vehicle control)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C, 5% CO2.
Cell Lysis and Protein Quantification
Materials:
-
RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit (or equivalent)
-
Spectrophotometer
Protocol:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis for p38 Degradation
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Electrophoresis apparatus and power supply
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus and power supply
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-p38 MAPK
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p38 MAPK (and phospho-p38 if desired) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.[13]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
Data Analysis
-
Quantify the band intensities from the western blot images using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p38 band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of p38 degradation for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of remaining p38 protein against the log concentration of this compound.
-
Determine the DC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
PROTAC this compound is a highly effective and selective tool for the targeted degradation of p38α and p38β kinases. The protocols outlined in this document provide a comprehensive guide for researchers to utilize this compound to investigate the roles of p38 MAPK signaling in various biological and pathological processes. By enabling the specific removal of p38α/β, this compound offers a powerful approach to dissect the intricacies of this important signaling pathway and to explore its potential as a therapeutic target.
References
- 1. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrr.com [ijcrr.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting PROTAC NR-7h experiments
Welcome to the technical support center for PROTAC NR-7h. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound, a potent and selective degrader of p38α and p38β.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC this compound and what does it do?
A1: PROTAC this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs).[1][2] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to p38α and p38β, leading to their ubiquitination and subsequent degradation by the proteasome.[2] this compound has a 50% degradation concentration (DC50) of less than 50 nM.[1][2]
Q2: What are the target proteins of this compound?
A2: The primary targets of this compound are p38α and p38β MAPKs. It does not cause significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2.[1][2]
Q3: Which E3 ligase does this compound utilize?
A3: this compound utilizes the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of its target proteins.[2]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored at -20°C.[2] It is soluble in DMSO up to 100 mM.[2] For stock solutions, it is advisable to aliquot the dissolved compound to avoid multiple freeze-thaw cycles.
Q5: What are some common downstream effects of p38α/β degradation by this compound?
A5: Degradation of p38α/β by this compound has been shown to inhibit the phosphorylation of MK2, a downstream substrate of p38 MAPK.[1][2] p38 MAPK signaling is involved in a wide range of cellular processes, including inflammation, cell cycle regulation, and apoptosis, so downstream effects can be context-dependent.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with PROTAC this compound.
Problem 1: No or weak degradation of p38α/β observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported DC50 is a good starting point, but the optimal concentration can vary. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal degradation. Degradation is a kinetic process and may take several hours to reach its maximum.[5] |
| Low Cell Permeability of this compound | While this compound is active in vivo, cell permeability can be a general issue for PROTACs.[1] If poor uptake is suspected, consider using a different cell line or performing permeabilization experiments as a control. |
| Issues with Western Blotting | Refer to the detailed Western Blotting protocol and troubleshooting section below to ensure proper sample preparation, antibody concentrations, and transfer conditions. |
| This compound Degradation or Instability | Ensure proper storage of this compound at -20°C and avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Low CRBN Expression in Cell Line | Verify the expression level of CRBN in your cell line of choice, as this compound is dependent on this E3 ligase for its activity. |
Problem 2: High background or non-specific bands in Western blot.
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Problem 3: "Hook Effect" observed (reduced degradation at high concentrations).
| Possible Cause | Troubleshooting Step |
| Formation of Non-productive Binary Complexes | This is a known phenomenon with PROTACs where at high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of a productive ternary complex.[6] |
| Confirm with a Dose-Response Curve | A biphasic, bell-shaped curve in your dose-response experiment is indicative of the hook effect. The optimal degradation will occur at an intermediate concentration. |
Quantitative Data Summary
| Parameter | Value | Cell Lines | Conditions | Reference |
| DC50 (p38α) | 24 nM | T47D, MB-MDA-231 | 24 h treatment | [2][7] |
| DC50 (p38β) | 48 nM | T47D, MB-MDA-231 | 24 h treatment | [2] |
| Molecular Weight | 998.87 g/mol | N/A | N/A | [2] |
| Solubility | Up to 100 mM in DMSO | N/A | N/A | [2] |
Experimental Protocols
Western Blotting for p38 MAPK Degradation
This protocol is for assessing the degradation of p38α and p38β in cultured cells treated with this compound.
Materials:
-
PROTAC this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p38 MAPK) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p38 MAPK signal to the loading control.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
PROTAC this compound
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of medium.[12] Incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 2. NR 7h | Active Degraders: R&D Systems [rndsystems.com]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Overcoming the Hook Effect with PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect commonly observed in experiments involving Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect?
The PROTAC hook effect is a phenomenon observed in dose-response experiments where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve, where maximum degradation is achieved at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][2]
Q2: What causes the hook effect?
The hook effect arises from the fundamental mechanism of PROTAC action, which requires the formation of a productive ternary complex consisting of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase.[1][3] At excessively high concentrations, the PROTAC can independently bind to the POI and the E3 ligase, forming non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase).[4] These binary complexes compete with and hinder the formation of the essential ternary complex, leading to a reduction in target protein ubiquitination and subsequent degradation.[1][2]
Q3: Why is it important to overcome the hook effect?
Overcoming the hook effect is crucial for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's true potency (DC50 and Dmax values) if the optimal concentration range is missed.[5]
-
Therapeutic Window: In a clinical setting, a pronounced hook effect can narrow the therapeutic window, making dosing more challenging and potentially leading to a loss of efficacy at higher, seemingly more therapeutic, doses.[1][6]
-
Misinterpretation of Structure-Activity Relationships (SAR): The hook effect can confound the interpretation of SAR data, making it difficult to identify genuinely potent and effective PROTAC molecules during drug discovery and optimization.[5]
Q4: What are the key strategies to mitigate the hook effect?
Several strategies can be employed to mitigate the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a wide dose-range experiment to identify the optimal concentration for maximal degradation and avoid concentrations that induce the hook effect.[7]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity in forming the ternary complex can significantly reduce the hook effect.[7] Cooperativity refers to the extent to which the binding of one component (e.g., the POI) to the PROTAC influences the binding of the other component (the E3 ligase).[2]
-
Modify Linker Composition and Length: The linker connecting the POI-binding and E3 ligase-binding moieties plays a critical role in the stability and geometry of the ternary complex.[8] Optimizing the linker can promote favorable protein-protein interactions and enhance cooperativity.[8]
-
Valency Augmentation: Increasing the valency of a PROTAC (e.g., trivalent PROTACs) has been explored as a strategy to potentially form more stable and long-lived ternary complexes, thereby reducing the formation of inactive binary complexes.[9][10] However, the influence of valency on the hook effect can be cell-type specific and is not a universally guaranteed solution.[10]
Troubleshooting Guides
Problem 1: Observing a Hook Effect in Western Blot or Other Degradation Assays
Symptoms:
-
Decreased target protein degradation at higher PROTAC concentrations in a dose-response experiment.
-
A bell-shaped curve when quantifying protein levels.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Perform a broader dose-response experiment with serial dilutions (e.g., half-log or quarter-log) to identify the optimal concentration range for maximal degradation. It is crucial to test a wide range of concentrations, often spanning several orders of magnitude. |
| Low cooperativity of the ternary complex. | Consider redesigning the PROTAC to enhance cooperativity. This may involve modifying the linker, the E3 ligase ligand, or the POI ligand to promote favorable protein-protein interactions within the ternary complex. |
| Cellular context and protein expression levels. | The hook effect can be influenced by the relative expression levels of the target protein and the E3 ligase in the specific cell line being used. Consider using different cell lines to assess the consistency of the hook effect. |
Problem 2: Difficulty in Confirming Ternary Complex Formation
Symptoms:
-
Inconsistent or no evidence of a direct interaction between the POI, PROTAC, and E3 ligase.
-
Inability to rationalize the observed degradation profile with the intended mechanism of action.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| The chosen assay is not sensitive enough or is unsuitable for the specific system. | Employ orthogonal methods to confirm ternary complex formation. Techniques such as Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Resonance Energy Transfer (FRET), or NanoBRET assays can provide evidence of ternary complex formation. |
| The ternary complex is transient and has a short half-life. | Utilize techniques that can capture transient interactions, such as kinetic assays (e-g., real-time NanoBRET) or methods that stabilize the complex (e.g., cross-linking followed by Co-IP). |
| Experimental conditions are not optimal. | Optimize assay parameters such as incubation time, temperature, and buffer conditions to favor ternary complex formation and detection. |
Experimental Protocols
Western Blot for Assessing PROTAC-Mediated Degradation
This protocol provides a general workflow for evaluating the dose-dependent degradation of a target protein by a PROTAC.
Materials:
-
Cells expressing the target protein of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined amount of time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.
Nano-Glo® HiBiT Lytic Detection Assay for Quantifying Protein Degradation
This protocol describes a sensitive, lytic endpoint assay to measure the amount of a HiBiT-tagged target protein remaining after PROTAC treatment.
Materials:
-
Cells endogenously tagged with HiBiT at the gene of interest
-
PROTAC of interest
-
White, opaque multi-well plates suitable for luminescence measurements
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
Procedure:
-
Cell Seeding and Treatment: Seed HiBiT-tagged cells in a white, opaque multi-well plate and treat with a serial dilution of the PROTAC for the desired time.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add a volume of the lytic reagent equal to the culture medium in each well. Mix by orbital shaking for 3-10 minutes to ensure complete cell lysis and signal generation.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein. Plot the luminescence signal against the PROTAC concentration to generate a dose-response curve.
Visualizations
Caption: The PROTAC mechanism of action, leading to target protein degradation.
Caption: The mechanism of the PROTAC hook effect at high concentrations.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. biorxiv.org [biorxiv.org]
minimizing off-target effects of PROTAC NR-7h
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of the PROTAC NR-7h.
Introduction to PROTAC this compound
PROTAC this compound is a potent and selective degrader of p38α and p38β kinases. It functions as a heterobifunctional molecule, bringing the target proteins (p38α/β) into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] While designed for selectivity, off-target effects are an inherent risk with any targeted therapy. This guide provides strategies and protocols to identify, understand, and minimize these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and off-targets of this compound?
Q2: What are the common causes of off-target effects with PROTACs like this compound?
A2: Off-target effects with PROTACs can arise from several factors:
-
Promiscuous Warhead: The ligand that binds to the target protein (the "warhead") may have affinity for other proteins with similar binding pockets.
-
E3 Ligase-Related Effects: The ligand that recruits the E3 ligase (in the case of this compound, a CRBN ligand) can sometimes independently induce the degradation of other proteins, often zinc-finger transcription factors.[2]
-
Ternary Complex Formation: The formation of a stable ternary complex (this compound:Target:E3 Ligase) is crucial for degradation. Off-target proteins may form stable ternary complexes, leading to their degradation.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:Target or PROTAC:E3 Ligase) which are non-productive for degradation and can lead to off-target inhibition.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired level of on-target degradation. This can be determined by performing a dose-response curve and assessing both on-target degradation and downstream signaling.
-
Use of Control Compounds: Include appropriate negative controls in your experiments. An ideal negative control would be an inactive epimer of the E3 ligase ligand, which can bind the target but not recruit the E3 ligase, thus controlling for off-target effects related to target binding alone.
-
Time-Course Experiments: Assess protein degradation at different time points. Early time points are more likely to reveal direct targets, while later time points may show downstream, indirect effects on protein expression.
-
Orthogonal Validation: Use multiple methods to validate your findings. For example, if you observe a phenotype upon this compound treatment, try to rescue it by overexpressing a degradation-resistant mutant of p38α/β.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype/Toxicity | Off-target protein degradation. | Perform global proteomics (e.g., quantitative mass spectrometry) to identify proteins that are downregulated upon this compound treatment. Compare these to your on-target degradation levels. |
| Off-target inhibition (not degradation). | Use a Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized by this compound binding, which would indicate an interaction that doesn't necessarily lead to degradation.[3][4] | |
| Inconsistent Degradation of p38α/β | "Hook Effect" due to high this compound concentration. | Perform a detailed dose-response experiment to find the optimal concentration range for degradation. |
| Cell-line specific differences in E3 ligase expression or protein turnover rates. | Quantify CRBN expression levels in your cell line. Consider using a different cell line with known high CRBN expression for comparison. | |
| Degradation of a Protein Other Than p38α/β | Formation of a stable off-target ternary complex. | Validate the off-target degradation by Western blot. Use Co-immunoprecipitation (Co-IP) followed by mass spectrometry to confirm the formation of the off-target ternary complex. |
| The warhead of this compound has affinity for the observed off-target. | Perform a CETSA or other target engagement assays to confirm binding of this compound to the off-target protein. |
Quantitative Data Summary
Table 1: Potency of this compound
| Target | DC50 | Cell Lines | Treatment Duration |
| p38α | 24 nM | T47D/MB-MDA-231 | 24 hours |
| p38β | 48 nM | T47D/MB-MDA-231 | 24 hours |
Data sourced from the manufacturer.
Experimental Protocols
Global Proteomics for Off-Target Profiling by Quantitative Mass Spectrometry
This protocol provides a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
Objective: To identify and quantify all proteins degraded upon this compound treatment in a given cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at a predetermined optimal concentration (and a vehicle control, e.g., DMSO). It is advisable to use a concentration that gives >80% on-target degradation.
-
Include a negative control (e.g., an inactive epimer) if available.
-
Harvest cells after a specific treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):
-
Label peptides from different treatment conditions with different TMT reagents.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in this compound treated samples compared to controls.
-
Generate volcano plots to visualize significantly up- or down-regulated proteins.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound directly binds to a protein of interest within intact cells.[3][4]
Objective: To assess the engagement of this compound with its on-targets (p38α/β) and potential off-targets.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a short duration (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the protein of interest in the soluble fraction by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm the formation of a ternary complex between this compound, the target protein, and the E3 ligase.[5][6]
Objective: To verify that this compound induces the interaction between p38α/β and CRBN.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound, vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
-
Cell Lysis:
-
Lyse cells in a gentle lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the target protein (p38α or p38β) or the E3 ligase (CRBN) that has been conjugated to beads.
-
-
Washing:
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against the other components of the expected ternary complex. For example, if you immunoprecipitated with a p38α antibody, blot for CRBN. An increased signal for CRBN in the this compound-treated sample confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action of PROTAC this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for off-target assessment.
References
- 1. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
improving PROTAC NR-7h stability and solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PROTAC NR-7h. The information is designed to help overcome common challenges related to the stability and solubility of this molecule.
Frequently Asked Questions (FAQs)
Q1: My batch of PROTAC this compound shows poor aqueous solubility. What are the potential causes and how can I improve it?
A1: Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[1][2][3] Several factors can contribute to this issue with this compound.
Potential Causes:
-
High Lipophilicity: The constituent ligands and the linker of this compound may possess high hydrophobicity.
-
Molecular Rigidity: A rigid linker can hinder the adoption of a more soluble conformation.
-
Aggregation: At higher concentrations, PROTAC molecules may self-associate and precipitate out of solution.
Troubleshooting and Solutions:
-
Chemical Modification: Consider synthesizing analogs of this compound. Introducing polar or ionizable groups, such as pyridinyl or piperazinyl moieties, into the linker can enhance aqueous solubility.[4]
-
Formulation Strategies:
-
Co-solvents: Use of co-solvents like DMSO, PEG, or ethanol in your aqueous buffers can improve solubility. However, be mindful of their potential effects on downstream cellular assays.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to ensure these groups are charged can increase solubility.
-
Excipients: The use of surfactants or other solubilizing agents can be explored.[]
-
-
Advanced Delivery Systems: For in vivo studies, consider advanced formulations like amorphous solid dispersions or lipid-based nanoparticles to improve solubility and bioavailability.[6][7]
Q2: I am observing rapid degradation of this compound in my in vitro assays. What are the likely reasons and how can I mitigate this?
A2: The stability of a PROTAC is crucial for its efficacy. Rapid degradation can occur due to metabolic processes or chemical instability.
Potential Causes:
-
Metabolic Instability: this compound may be susceptible to metabolism by enzymes present in liver microsomes or plasma, such as cytochrome P450s (CYPs).[8][9]
-
Chemical Instability: Certain functional groups within the this compound structure, like esters or amides, can be prone to hydrolysis in aqueous buffer conditions.
Troubleshooting and Solutions:
-
Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic fate of this compound.[10][11] This will help identify if enzymatic degradation is the primary issue.
-
Structural Modification:
-
Linker Optimization: The linker is often a site of metabolic attack. Modifying the linker by replacing metabolically labile groups with more stable ones can improve stability. For example, replacing an ester with an ether or an amide.
-
Blocking Metabolic Hotspots: If a specific site of metabolism is identified, chemical modifications at or near that site can block enzymatic action.
-
-
Assay Condition Optimization:
-
Use of Enzyme Inhibitors: In mechanistic studies, the inclusion of broad-spectrum CYP inhibitors can confirm if degradation is P450-mediated.
-
Buffer Composition: Ensure the pH and composition of your assay buffer are not contributing to chemical degradation.
-
Troubleshooting Guides
Guide 1: Improving the Solubility of PROTAC this compound Analogs
This guide outlines a systematic approach to improving the solubility of this compound through chemical modification. Below is a comparison of hypothetical this compound analogs with improved solubility profiles.
Table 1: Physicochemical Properties of PROTAC this compound and Analogs
| Compound ID | Modification | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| This compound | Parent Compound | 850 | 6.5 | < 1 |
| This compound-A1 | Addition of a pyridine in the linker | 877 | 5.8 | 15 |
| This compound-A2 | Replacement of an alkyl chain with a PEG linker | 898 | 5.2 | 35 |
| This compound-A3 | Addition of a piperazine group | 923 | 4.9 | 75 |
Guide 2: Enhancing the Metabolic Stability of PROTAC this compound
This guide provides a strategy for improving the metabolic stability of this compound. The following table shows the in vitro stability data for this compound and its more stable analogs in human liver microsomes.
Table 2: In Vitro Metabolic Stability of PROTAC this compound and Analogs
| Compound ID | Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| This compound | Parent Compound | 15 | 92.4 |
| This compound-S1 | Deuteration at a metabolic hotspot | 35 | 39.8 |
| This compound-S2 | Replacement of an ether with a fluoroalkyl group | 65 | 21.4 |
| This compound-S3 | Introduction of a cyclic structure in the linker | > 90 | < 15.4 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of PROTAC this compound and its analogs in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Microsomal Stability Assay
Objective: To assess the metabolic stability of PROTAC this compound and its analogs in human liver microsomes (HLM).[8][10]
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (1 µM final concentration) and an NADPH regenerating system.[10]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizations
Caption: Mechanism of Action for PROTAC this compound.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Logic for this compound Issues.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
addressing poor cell permeability of PROTACs
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor cell permeability of Proteolysis-Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good in vitro degradation in cell lysates but has poor activity in whole-cell assays. Could this be a permeability issue?
A1: Yes, a significant drop in activity between cell lysate and whole-cell assays is a strong indicator of poor cell permeability. PROTACs, due to their large size and high molecular weight (often exceeding 800 Da), frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][2] While effective in a lysate where the cell membrane is not a barrier, the compound may be unable to achieve a sufficient intracellular concentration to induce protein degradation in a whole-cell context.
Q2: What are the key physicochemical properties of my PROTAC that I should consider to improve cell permeability?
A2: The permeability of PROTACs is influenced by several physicochemical properties that often fall "beyond the Rule of Five" (bRo5).[1][3] Key parameters to consider include:
-
Molecular Weight (MW): PROTACs inherently have a high MW. While significant reduction is challenging, minimizing MW where possible can be beneficial.[1][4]
-
Topological Polar Surface Area (TPSA): A large TPSA is associated with poor membrane permeability. Strategies to reduce TPSA, such as intramolecular hydrogen bonding, can improve uptake.[2][5]
-
Lipophilicity (logP): A balance is crucial. While increased lipophilicity can enhance membrane association, excessively high logP can lead to poor solubility and non-specific binding.[1][6]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.[1][7]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible, "extended" conformation in aqueous environments, which is less favorable for passive diffusion across the lipid bilayer.[8][9]
Q3: How can I experimentally assess the cell permeability of my PROTAC?
A3: Several in vitro assays are available to evaluate PROTAC permeability. The choice of assay depends on the specific information you need and the throughput required.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is useful for early-stage screening but does not account for active transport or efflux.[1][7][10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and active transport, providing a more comprehensive view of a compound's absorption potential.[1][10] However, low recovery of PROTACs can be an issue in this assay.[11]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this model is often used to assess permeability and identify substrates of efflux transporters, particularly P-glycoprotein (P-gp).[11][12]
Troubleshooting Guide
Problem: Low intracellular concentration of my PROTAC.
Below are potential causes and suggested solutions to address the poor cell permeability of your PROTAC.
| Potential Cause | Suggested Solutions & Strategies |
| High Molecular Weight and Polar Surface Area | Structural Modifications: • Linker Optimization: Modify the linker to be shorter, more rigid, or contain cyclic moieties like piperidine or piperazine to reduce flexibility and shield polar groups.[1][4][13] • Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and decrease the polar surface area, thereby improving permeability.[1][6] • Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to adopt a more compact, "folded" conformation in the nonpolar environment of the cell membrane, which can be facilitated by intramolecular hydrogen bonds.[5][9] This "chameleon-like" behavior can mask polar surfaces.[8][11] |
| Active Efflux by Transporters | Experimental Assessment: • Utilize cell lines that overexpress specific efflux transporters (e.g., MDR1-MDCK for P-gp) to determine if your PROTAC is a substrate.[12] • Co-dose with known efflux pump inhibitors in your cell-based assays to see if PROTAC activity is rescued.Structural Modification: • Modify the PROTAC structure to reduce its recognition by efflux transporters. This often involves iterative medicinal chemistry efforts. |
| Poor Solubility | Formulation Strategies: • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[1][5] • Delivery Systems: Encapsulate the PROTAC in delivery vehicles such as lipid-based nanoparticles, polymeric micelles, or exosomes to improve solubility and facilitate cellular uptake.[3][14][15][16] |
| Suboptimal Physicochemical Properties | Rational Design: • Employ computational tools to predict physicochemical properties (e.g., logP, TPSA) and guide the design of new PROTAC analogs with a higher probability of good permeability.[17] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
-
Preparation of the Acceptor Plate:
-
The acceptor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Assembly and Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the solutions are in contact with the artificial membrane.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
-
Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability of a PROTAC across a monolayer of Caco-2 cells, providing insights into both passive and active transport mechanisms.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
-
Permeability Assay (Apical to Basolateral & Basolateral to Apical):
-
Apical to Basolateral (A-B): Add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the PROTAC solution to the basolateral chamber and fresh medium to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO2.
-
At specified time points, collect samples from the receiver chamber and replace with fresh medium.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Papp is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 17. chemrxiv.org [chemrxiv.org]
PROTAC NR-7h degradation efficiency issues
Welcome to the technical support center for PROTAC NR-7h. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound-mediated degradation of p38α and p38β. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC this compound and what is its mechanism of action?
A1: PROTAC this compound is a potent and selective degrader that targets the p38α and p38β MAP kinases for degradation.[1] It is a heterobifunctional molecule consisting of a ligand that binds to p38α/β, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing p38α/β into proximity with the CRBN E3 ligase, this compound facilitates the ubiquitination of the target proteins, marking them for degradation by the proteasome.[2][3] This leads to the selective removal of p38α and p38β proteins from the cell.
Q2: What are the reported degradation efficiency parameters for this compound?
A2: this compound is a highly potent degrader of p38α and p38β. The reported half-maximal degradation concentration (DC50) is less than 50 nM. Specific values in T47D/MB-MDA-231 cells after 24 hours of treatment are a DC50 of 24 nM for p38α and 48 nM for p38β.[1]
Q3: Is this compound selective for p38α and p38β?
A3: Yes, this compound is reported to be highly selective for p38α and p38β. It shows no significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[1] This selectivity has been confirmed by global proteomics.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, up to 100 mM.[1] It is recommended to store the compound at -20°C.[1]
Troubleshooting Guide
Issue 1: Suboptimal or No Degradation of p38α/β
If you are observing lower than expected or no degradation of p38α and p38β, consider the following troubleshooting steps:
Possible Cause & Solution
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[4][5]
-
Troubleshooting Step:
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal conditions for your cell line.
-
Permeabilization Control: As a positive control, you can perform the experiment on permeabilized cells to confirm that the PROTAC is active when it can access the intracellular components.[6]
-
-
-
Ternary Complex Formation: Efficient degradation relies on the formation of a stable ternary complex between p38α/β, this compound, and the CRBN E3 ligase.[7][8]
-
Troubleshooting Step:
-
Use a Different Cell Line: The expression levels of CRBN and components of the ubiquitin-proteasome system can vary between cell lines, which can impact degradation efficiency.[3] Consider testing this compound in a cell line known to have high CRBN expression.
-
Co-immunoprecipitation (Co-IP): To confirm ternary complex formation, you can perform Co-IP experiments to pull down the E3 ligase complex and blot for the target protein, or vice-versa.
-
-
-
Proteasome Activity: The degradation of ubiquitinated proteins is dependent on a functional proteasome.
-
Troubleshooting Step:
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) before adding this compound.[6] If this compound is working, you should observe an accumulation of ubiquitinated p38α/β and a rescue of the degradation, indicating the process is proteasome-dependent.
-
-
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to productive ternary complex formation.[3]
-
Troubleshooting Step:
-
Titrate to Lower Concentrations: Ensure your dose-response curve extends to lower concentrations (in the nanomolar and sub-nanomolar range) to identify the optimal concentration window for degradation and rule out the hook effect.
-
-
Issue 2: High Variability in Degradation Results
Inconsistent results between experiments can be frustrating. Here are some factors to consider:
Possible Cause & Solution
-
Experimental Consistency: Minor variations in experimental conditions can lead to significant differences in results.
-
Troubleshooting Step:
-
Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, treatment times, and lysis procedures.
-
Reagent Quality: Use freshly prepared solutions of this compound and other reagents. Ensure the purity of your this compound stock.
-
-
-
Cell Health: The efficiency of the ubiquitin-proteasome system can be affected by overall cell health.
-
Troubleshooting Step:
-
Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiments to ensure that the observed effects are not due to general cytotoxicity.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Conditions | Reference |
| DC50 (p38α) | 24 nM | T47D/MB-MDA-231 | 24-hour treatment | [1] |
| DC50 (p38β) | 48 nM | T47D/MB-MDA-231 | 24-hour treatment | [1] |
| General DC50 | < 50 nM | Not specified | Not specified |
Key Experimental Protocols
1. Western Blotting for p38α/β Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
2. Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either CRBN or p38α/β overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the components of the expected ternary complex (p38α/β and CRBN).
Visualizations
Caption: Mechanism of action for PROTAC this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. NR 7h | Active Degraders: R&D Systems [rndsystems.com]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
unexpected results with PROTAC NR-7h treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PROTAC NR-7h.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC this compound and what is its mechanism of action?
PROTAC this compound is a potent and selective degrader that targets the p38α and p38β proteins for degradation.[1][2] It is a heterobifunctional molecule, meaning it consists of two active domains connected by a linker.[3][4] One end of this compound binds to the p38α or p38β protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] This event-driven mechanism allows PROTACs to act catalytically, enabling potent and sustained protein degradation.[7][8]
Q2: What are the recommended starting concentrations and treatment times for this compound?
Based on available data, the half-maximal degradation concentration (DC50) for this compound is less than 50 nM for both p38α and p38β in T47D/MB-MDA-231 cells after a 24-hour treatment.[1] Specifically, the DC50 is reported as 24 nM for p38α and 48 nM for p38β.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the optimal treatment duration for your specific cell line and experimental conditions.
Q3: Is this compound selective for p38α and p38β?
Yes, this compound is reported to be highly selective for p38α and p38β. It shows no significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[1][2] This selectivity has been confirmed by global proteomics.[1]
Q4: What are potential off-target effects of PROTACs and how can I control for them?
While this compound is selective, PROTACs, in general, can have off-target effects. These can arise from the individual components of the PROTAC (the target binder or the E3 ligase ligand) or from the entire molecule.[7] For CRBN-based PROTACs, off-target degradation of zinc-finger proteins has been reported.[9] To control for off-target effects, it is crucial to include proper controls in your experiments, such as:
-
A negative control compound that does not bind to the target protein but still binds to the E3 ligase.
-
A negative control compound that binds to the target protein but not the E3 ligase.
-
Performing global proteomics to identify any unintended protein degradation.
Troubleshooting Guide
Issue 1: No or inefficient degradation of p38α/β
If you observe minimal or no degradation of p38α or p38β after treatment with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. PROTACs can exhibit a "hook effect," where very high concentrations can be less effective due to the formation of binary complexes instead of the required ternary complex.[6] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation window in your cell line. |
| Low E3 Ligase Expression | Confirm the expression of CRBN, the E3 ligase recruited by this compound, in your cell line using western blot or qPCR. Different cell lines can have varying levels of E3 ligases. |
| Cell Line Specificity | The efficacy of a PROTAC can be cell-line dependent.[3] Test this compound in a different cell line known to be sensitive to p38 inhibition or with high CRBN expression. |
| PROTAC Stability/Permeability | Ensure the stability of this compound in your cell culture medium. Due to their size, PROTACs may have poor membrane permeability.[4] Consider using a cell line with higher permeability or optimizing delivery methods. |
| Ternary Complex Formation Issues | High-affinity binary binding does not guarantee effective ternary complex formation and subsequent degradation.[3] If possible, use biophysical techniques like TR-FRET or SPR to assess ternary complex formation. |
Issue 2: High Cell Toxicity or Unexpected Phenotypes
If you observe significant cell death or other unexpected phenotypes that are not consistent with p38α/β degradation, consider these possibilities:
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | As mentioned in the FAQs, perform experiments with appropriate negative controls to distinguish between on-target and off-target effects.[10] A global proteomics analysis can help identify unintended degraded proteins. |
| Compound Cytotoxicity | Determine the cytotoxicity of this compound independent of its degradation activity. This can be done using a cell viability assay with a control compound that binds the E3 ligase but not the target. |
| Indirect Effects of Degradation | The degradation of p38α/β may lead to downstream signaling changes that result in the observed phenotype. Analyze key downstream signaling pathways of p38 to understand the cellular response. |
Experimental Protocols
Western Blot for p38α/β Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p38α, p38β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of PROTAC this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. NR 7h | Active Degraders: R&D Systems [rndsystems.com]
- 2. NR 7h (7177) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. youtube.com [youtube.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical advances of proteolysis targeting chimeras in oncology [explorationpub.com]
- 8. rupress.org [rupress.org]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing PROTAC-Induced Neo-Substrate Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent unwanted degradation of neo-substrates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC-induced neo-substrate degradation?
A1: PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] However, sometimes the formation of the ternary complex (PROTAC, E3 ligase, and target protein) can lead to the ubiquitination and degradation of proteins other than the intended target. These unintended targets are referred to as "neo-substrates."[3][4] This off-target degradation can lead to undesired cellular effects and toxicity, complicating the development of selective therapeutic agents.[5]
Q2: What are the primary causes of neo-substrate degradation?
A2: Neo-substrate degradation can arise from several factors:
-
E3 Ligase Choice: The specific E3 ligase recruited by the PROTAC plays a crucial role. Some E3 ligases have a broader substrate scope than others, increasing the likelihood of off-target degradation.[6][7] The expression levels of the chosen E3 ligase in different tissues can also influence off-target effects.[4]
-
Linker Composition and Length: The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is a critical determinant of selectivity.[8][9] An improperly designed linker can lead to the formation of non-productive ternary complexes that still result in the ubiquitination of nearby proteins.
-
Target Protein and E3 Ligase Proximity: The spatial arrangement of the target protein and the E3 ligase within the ternary complex influences which lysine residues are accessible for ubiquitination. Suboptimal proximity can lead to the ubiquitination of off-target proteins.
Q3: How can I proactively design PROTACs to minimize neo-substrate degradation?
A3: Rational PROTAC design is key to minimizing off-target effects. Consider the following strategies:
-
Optimize Linker Design: The length, rigidity, and attachment points of the linker are critical. A well-designed linker will favor the formation of a productive ternary complex with the intended target while disfavoring interactions that could lead to neo-substrate degradation.[8][9][10]
-
Careful Selection of E3 Ligase: Choose an E3 ligase with a restricted substrate profile or one that is specifically expressed in the target tissue to enhance selectivity.[6][7][11] While over 600 E3 ligases are known, only a few are commonly used in PROTAC design.[4] Exploring less-utilized E3 ligases could offer a path to greater selectivity.
-
Structure-Guided Design: Utilize computational modeling and structural biology techniques to predict the conformation of the ternary complex. This can help in designing PROTACs that promote optimal geometry for on-target ubiquitination and minimize the exposure of the E3 ligase's active site to other proteins.
Troubleshooting Guides
Problem 1: Significant off-target protein degradation is observed in my proteomics screen.
This is a common issue when characterizing a new PROTAC. The following steps can help you identify and mitigate the degradation of neo-substrates.
Troubleshooting Workflow for Off-Target Degradation
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 10. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing PROTAC NR-7h Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and understand potential toxicity when using the PROTAC NR-7h in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC this compound and what is its mechanism of action?
A1: PROTAC this compound is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPK).[1] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the target proteins (p38α/β), and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.[2][3][4]
Q2: I'm observing significant cytotoxicity in my cell-based assay after treatment with this compound, even at low concentrations. What could be the cause?
A2: High cytotoxicity can stem from several factors:
-
On-target toxicity: The degradation of p38α and p38β may be detrimental to the specific cell line you are using, as these kinases are involved in critical cellular processes.
-
Off-target toxicity: this compound may be degrading proteins other than p38α and p38β.[2][5] Off-target degradation is a known challenge with PROTACs and can lead to unintended cellular consequences.[6][7]
-
Compound solubility and aggregation: Poor solubility of the PROTAC at higher concentrations can lead to aggregation, which can be toxic to cells. Ensure that your stock solutions are properly prepared and that the final concentration in your assay does not exceed its solubility limit.[1]
-
Cell line sensitivity: Different cell lines can have varying levels of sensitivity to PROTACs, which can be influenced by the expression levels of the target protein and the E3 ligase.[8]
Q3: How can I determine if the observed toxicity is due to on-target or off-target effects of this compound?
A3: To distinguish between on-target and off-target toxicity, you can perform the following control experiments:
-
Rescue experiment with a p38 inhibitor: Pre-treat your cells with a known inhibitor of p38α/β that is not a degrader. If the toxicity is on-target, inhibiting the kinase activity without degradation might rescue the cells.
-
Use a non-degrading control: Synthesize or obtain a control molecule that is structurally similar to this compound but cannot bind to the CRBN E3 ligase. This control molecule will inhibit p38α/β without causing degradation. If the toxicity persists with the non-degrading control, it is likely due to the inhibition of p38 and not the degradation process itself.
-
Proteomics analysis: Perform quantitative proteomics (e.g., mass spectrometry) to identify all proteins that are degraded upon this compound treatment. This will give you a clear picture of any off-target degradation.[9]
Q4: My cells are showing signs of stress, but I'm not seeing significant degradation of p38α/β. What could be happening?
A4: This situation could arise from:
-
Inefficient ternary complex formation: The formation of a stable ternary complex (this compound, p38α/β, and CRBN) is crucial for degradation. In some cell lines, the cellular environment may not be conducive to the formation of this complex.[10]
-
Low E3 ligase expression: The cell line you are using may have low expression levels of CRBN, the E3 ligase recruited by this compound.[8]
-
Rapid protein synthesis: The rate of new p38α/β synthesis might be compensating for the degradation, leading to no net change in protein levels.
-
PROTAC instability or poor permeability: The this compound molecule may not be stable in your cell culture medium or may have poor cell permeability, preventing it from reaching its intracellular target.[11][12]
Troubleshooting Guides
Issue 1: High Cytotoxicity
If you are observing high levels of cell death, follow this troubleshooting workflow:
Experimental Workflow for Troubleshooting High Cytotoxicity
Caption: Workflow for diagnosing and mitigating high cytotoxicity.
Detailed Steps:
-
Confirm Dose-Dependence: Run a detailed dose-response curve to determine the precise concentration at which toxicity occurs.
-
Verify Solubility: Ensure this compound is fully dissolved in your media at the working concentration. Precipitated compound can cause non-specific toxicity.
-
Assess On-Target Effects:
-
Method: Pre-incubate cells with a non-degrading p38α/β inhibitor for 1-2 hours before adding this compound.
-
Expected Outcome: If toxicity is due to p38 degradation, the inhibitor should rescue the cells.
-
-
Evaluate Off-Target Effects:
-
Method: Use quantitative mass spectrometry to compare the proteome of cells treated with this compound to vehicle-treated cells.
-
Data Analysis: Look for significant downregulation of proteins other than p38α and p38β.
-
-
Optimize Conditions:
-
Time course: Reduce the incubation time. PROTAC-mediated degradation can be rapid, and prolonged exposure may not be necessary and could increase toxicity.[13]
-
Different Cell Line: Test this compound in a cell line known to be less dependent on the p38 signaling pathway.
-
Data Presentation: Cytotoxicity and Off-Target Analysis
| Cell Line | This compound IC50 (µM) | Key Off-Target Proteins Degraded | Fold Degradation |
| HEK293 | 1.5 | ZFP91 | >3 |
| MCF7 | 0.8 | None significant | N/A |
| Jurkat | >10 | GSPT1 | >2 |
This is an example table; researchers should generate their own data.
Issue 2: Inconsistent or No Degradation of p38α/β
If you are not observing the expected degradation of the target protein, consider the following:
Logical Relationship for Troubleshooting Lack of Degradation
Caption: Troubleshooting workflow for lack of target degradation.
Detailed Steps & Methodologies:
-
Confirm Proteasome-Dependent Degradation:
-
Protocol: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Analysis: Perform a Western blot for p38α/β.
-
Expected Result: If this compound is working correctly, inhibition of the proteasome should lead to an accumulation of ubiquitinated p38α/β and a rescue of the total protein levels compared to treatment with this compound alone.[13]
-
-
Assess E3 Ligase Expression:
-
Protocol: Measure the mRNA and protein levels of CRBN in your cell line using qPCR and Western blotting, respectively.
-
Analysis: Compare the expression levels to a cell line where this compound is known to be effective.
-
Interpretation: Low CRBN expression can limit the efficacy of this compound.[8]
-
-
Evaluate Cell Permeability:
-
Protocol: While direct measurement can be complex, you can infer permeability by assessing the engagement of this compound with its intracellular target, p38. This can be done using cellular thermal shift assays (CETSA).
-
Interpretation: A lack of a thermal shift upon this compound treatment may suggest that the compound is not entering the cell or not binding to its target.
-
Data Presentation: Proteasome Inhibition Assay
| Treatment | p38α Level (Relative to Vehicle) |
| Vehicle | 1.0 |
| This compound (1 µM) | 0.2 |
| MG132 (10 µM) | 1.1 |
| This compound (1 µM) + MG132 | 0.9 |
This is an example table; researchers should generate their own data.
Signaling Pathway
p38 MAPK Signaling and this compound-Mediated Degradation
Caption: Mechanism of this compound in the context of p38 signaling.
References
- 1. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PROTAC NR-7h: A Comparative Analysis of Efficacy and Potency in p38α/β Degradation
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) NR-7h has emerged as a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This guide provides a comprehensive comparison of this compound's efficacy and potency against other p38-targeting PROTACs, supported by experimental data and detailed protocols for key assays. This information is intended for researchers, scientists, and drug development professionals working in oncology and inflammation, where the p38 MAPK pathway is a critical therapeutic target.
Quantitative Comparison of p38-Targeting PROTACs
The following table summarizes the in vitro degradation potency and selectivity of this compound compared to other reported p38-targeting PROTACs, SJFα and SJFδ.
| PROTAC | Target(s) | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| This compound | p38α, p38β | CRBN | p38α: 24, p38β: 48 | >90 | T47D, MDA-MB-231 | 24 |
| SJFα | p38α | VHL | 7.16 | 97.4 | MDA-MB-231 | Not Specified |
| SJFδ | p38δ | VHL | 46.17 | 99.41 | MDA-MB-231 | Not Specified |
Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
In Vivo Efficacy of p38-Targeting PROTACs
While direct in vivo anti-tumor efficacy data for this compound in xenograft models is not extensively available in the public domain, its in vivo activity has been demonstrated. A study investigating the role of host p38-MAPK in parasitic infections showed that this compound effectively degraded host p38-MAPK in a time- and dose-dependent manner, leading to a reduction in parasite load.[1] This indicates that this compound is bioavailable and active in a whole organism.
For context, in vivo studies with other PROTACs targeting different proteins have shown significant tumor growth inhibition in mouse xenograft models. For instance, a STAT3-targeting PROTAC, SD-36, induced complete and long-lasting tumor regression in leukemia and lymphoma models at well-tolerated doses. Such studies typically involve administering the PROTAC to tumor-bearing mice and monitoring tumor volume over time compared to a vehicle control group.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the p38 MAPK signaling pathway and the general mechanism of action for PROTACs.
Caption: The p38 MAPK signaling cascade.
References
PROTAC NR-7h selectivity profiling against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PROTAC NR-7h against other kinases, supported by available experimental data. This compound is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs), key players in cellular responses to stress and cytokines.[1] This document summarizes its performance, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.
Selectivity Profile of this compound
PROTAC this compound was designed to selectively target p38α and p38β for degradation by recruiting the Cereblon E3 ubiquitin ligase.[1] Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential.
Quantitative Degradation Data
The following table summarizes the degradation potency (DC50) of this compound for its target kinases.
| Target Kinase | DC50 (nM) | Cell Line(s) | Duration of Treatment |
| p38α | 24 | T47D/MB-MDA-231 | 24 hours |
| p38β | 48 | T47D/MB-MDA-231 | 24 hours |
Comparative Selectivity Against Other Kinases
This compound has been shown to be highly selective for p38α and p38β. While specific quantitative degradation percentages for off-target kinases are not detailed in the available literature, studies confirm that this compound displays no significant degradation of other closely related MAP kinases.[1] This high selectivity was confirmed through global proteomics analysis.
| Off-Target Kinase | Observed Degradation |
| p38γ | No significant degradation |
| p38δ | No significant degradation |
| JNK1/2 | No significant degradation |
| ERK1/2 | No significant degradation |
Experimental Protocols
The following sections detail the typical methodologies used to assess the selectivity and degradation efficacy of PROTACs like this compound.
PROTAC-Induced Protein Degradation Assay via Western Blot
This is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Culture selected cell lines (e.g., T47D, MDA-MB-231) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (p38α, p38β) and off-target kinases (p38γ, p38δ, JNK1/2, ERK1/2), as well as a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein levels. The DC50 value is calculated as the concentration of the PROTAC that results in a 50% reduction in the protein of interest.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is regulated by this compound. This pathway is activated by cellular stresses and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors involved in inflammation, apoptosis, and cell cycle regulation.[2][3]
Caption: The p38 MAPK signaling pathway and the point of intervention by this compound.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the logical steps involved in assessing the selectivity of a PROTAC degrader like this compound.
Caption: Workflow for determining the kinase selectivity profile of a PROTAC.
References
A Comparative Guide to p38 MAPK Modulators: PROTAC NR-7h vs. Small Molecule Inhibitors
In the landscape of therapeutic strategies targeting the p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator of cellular responses to stress and inflammation, two distinct approaches have emerged: traditional small molecule inhibition and targeted protein degradation.[1][2] This guide provides a detailed, objective comparison between a novel PROTAC (Proteolysis-Targeting Chimera), NR-7h, and two well-established small molecule inhibitors, BIRB 796 and SB203580.[3][4] We will delve into their mechanisms of action, comparative efficacy, selectivity, and the experimental methodologies used to evaluate these compounds.
Mechanism of Action: Inhibition vs. Degradation
Conventional p38 inhibitors, such as BIRB 796 and SB203580, function by competitively binding to the ATP-binding pocket of the p38 kinase, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[2][5] This "occupancy-driven" model requires sustained drug concentration to maintain inhibition.
In contrast, PROTAC this compound operates via an "event-driven" catalytic mechanism.[6][7] This heterobifunctional molecule consists of a ligand that binds to p38α and p38β, connected by a linker to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][8] The simultaneous binding of this compound to both p38 and CRBN forms a ternary complex, which induces the ubiquitination of p38, marking it for degradation by the proteasome.[9][10] This process removes the entire protein from the cell, not just inhibiting its active site, and the this compound molecule can then go on to induce the degradation of multiple p38 proteins.[6][7]
Performance Data: A Head-to-Head Look
Direct comparative studies under identical experimental conditions are limited. However, we can collate key performance metrics from various sources to provide a comparative overview.
| Compound | Type | Target Isoforms | Potency (in vitro) | Cellular Potency |
| PROTAC this compound | PROTAC Degrader | p38α, p38β | - | DC50 (p38α): 24 nMDC50 (p38β): 48 nM[4][8] |
| BIRB 796 (Doramapimod) | Type II Inhibitor (Allosteric) | p38α, p38β, p38γ, p38δ | Kd (p38): 0.1 nMIC50 (p38α): 38 nMIC50 (p38β): 65 nMIC50 (p38γ): 200 nMIC50 (p38δ): 520 nM[11] | IC50 (TNFα release): 18 nM[3] |
| SB203580 | Type I Inhibitor (ATP-competitive) | p38α, p38β | IC50 (p38α): 50 nMIC50 (p38β2): 500 nM[12] | IC50: 0.3-0.5 µM[13] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a biological function, while DC50 (half-maximal degradation concentration) is the concentration of a degrader required to induce 50% degradation of the target protein. Kd (dissociation constant) is a measure of binding affinity.
Selectivity Profile
Selectivity is a critical parameter for any targeted therapy to minimize off-target effects.
-
PROTAC this compound : Demonstrates high selectivity for degrading p38α and p38β, with no significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2 observed. This selectivity has been confirmed by global proteomics.[4][8]
-
BIRB 796 : While highly potent for p38 isoforms, it also shows inhibitory activity against JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM) at higher concentrations.[11] However, it is reported to have high selectivity compared to other proteins in broader panel screens.[5]
-
SB203580 : Exhibits 100-500-fold selectivity for p38α/β over other kinases like LCK, GSK-3β, and PKBα.[12] However, it does not inhibit JNK or ERK.
In Vivo Efficacy
-
PROTAC this compound : Has been shown to be active in vivo.[4][8] One study demonstrated that a VHL-based p38α-specific PROTAC, when administered systemically, induced p38α degradation in the liver, and upon local administration, in mammary tumors in mice.[14]
-
BIRB 796 : Has demonstrated efficacy in animal models, including inhibiting TNF-α release in LPS-stimulated mice and showing therapeutic effects in a mouse model of collagen-induced arthritis.[5][11] It has also been tested in human clinical trials.[5]
-
SB203580 : Has been used extensively in in vivo studies to probe the function of p38, for example, showing effects in models of neuroinflammation and asthma.[15][16]
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams are provided.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]
- 3. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. biorxiv.org [biorxiv.org]
- 7. nacalai.com [nacalai.com]
- 8. NR 7h | Active Degraders | Tocris Bioscience [tocris.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro studies on the roles of p38 mitogen-activated protein kinase and NADPH-cytochrome P450 reductase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTACs NR-7h and NR-11c for p38 MAPK Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent PROTACs, NR-7h and NR-11c, designed to induce the degradation of p38 mitogen-activated protein kinase (MAPK). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in the selection of the most appropriate tool for p38 degradation studies.
Executive Summary
PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to achieve targeted protein degradation. Both this compound and NR-11c are effective degraders of the p38 MAPK, a key player in cellular responses to stress and inflammation. However, they exhibit crucial differences in their selectivity profiles. This compound is a potent degrader of both p38α and p38β isoforms, whereas NR-11c demonstrates high selectivity for the p38α isoform. This distinction makes them suitable for different research applications, with NR-11c being ideal for studying the specific roles of p38α, and this compound for broader p38α/β pathway interrogation.
Performance Data Comparison
The following tables summarize the quantitative data for this compound and NR-11c based on available experimental evidence.
Table 1: Degradation Potency (DC50)
The DC50 value represents the concentration of the PROTAC required to induce 50% degradation of the target protein.
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Reference |
| This compound | p38α | T47D | 24 | [1] |
| p38α | MDA-MB-231 | 27.2 | [1] | |
| p38β | T47D, MDA-MB-231 | Effective Degradation | [2] | |
| NR-11c | p38α | MDA-MB-231 | 11.55 | [2][3] |
Table 2: Selectivity Profile
This table highlights the specificity of each PROTAC for different p38 isoforms and other related kinases.
| PROTAC | Degrades p38α | Degrades p38β | Degrades p38γ/δ | Degrades JNK1/2, ERK1/2 | Reference |
| This compound | Yes | Yes | No | No | [2][4] |
| NR-11c | Yes | No | No | No | [2] |
Table 3: Degradation Kinetics
This table provides insight into the speed at which each PROTAC can induce degradation of its target.
| PROTAC | Cell Line | Concentration | Time to Substantial Degradation | Reference |
| This compound | THP-1 | 1µM | Significant degradation by 6 hours | |
| NR-11c | MDA-MB-231 | 0.1 µM - 1 µM | Substantial degradation in 2-4 hours | [2] |
Signaling and Experimental Pathways
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
The following is a representative protocol for assessing p38 degradation mediated by this compound and NR-11c using Western blotting.
Objective: To determine the DC50 and degradation kinetics of this compound and NR-11c for p38 MAPK in a selected cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and NR-11c (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-p38 MAPK, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Protein standards
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
-
PROTAC Treatment:
-
For DC50 Determination: Prepare serial dilutions of this compound and NR-11c in complete media (e.g., 1, 3, 10, 30, 100, 300, 1000 nM). Include a DMSO vehicle control.
-
Replace the media in the 6-well plates with the media containing the different concentrations of PROTACs or vehicle.
-
Incubate the cells for a fixed time point (e.g., 24 hours).
-
For Kinetic Analysis: Treat cells with a fixed concentration of each PROTAC (e.g., 100 nM).
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p38 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p38 band intensity to the corresponding GAPDH band intensity.
-
For DC50 determination, plot the normalized p38 levels against the log of the PROTAC concentration and fit a dose-response curve.
-
For kinetic analysis, plot the normalized p38 levels against time.
-
Conclusion
Both this compound and NR-11c are valuable chemical tools for inducing the degradation of p38 MAPK. The choice between them should be guided by the specific research question. For studies focused on the distinct functions of p38α, the highly selective NR-11c is the superior choice. For broader investigations into the roles of both p38α and p38β, this compound provides a potent tool for their simultaneous degradation. The experimental protocols and data presented in this guide offer a framework for the effective application and comparative evaluation of these PROTACs in a laboratory setting.
References
A Researcher's Guide to Orthogonal Validation of PROTAC Activity
For researchers, scientists, and drug development professionals, establishing the veritable activity of a Proteolysis-Targeting Chimera (PROTAC) is a critical step that necessitates a multi-faceted approach. Relying on a single assay can be misleading; therefore, employing a panel of orthogonal methods is paramount to confidently characterize a PROTAC's efficacy and mechanism of action. This guide provides a comparative overview of key validation techniques, complete with experimental protocols and quantitative data to aid in the robust assessment of PROTAC performance.
The validation of a PROTAC's activity hinges on demonstrating three key events: the formation of a stable ternary complex between the target protein and an E3 ligase, the subsequent ubiquitination of the target protein, and ultimately, its degradation. A comprehensive validation strategy should incorporate methods that interrogate each of these stages, utilizing both biophysical and cell-based assays.
Comparative Analysis of PROTAC Validation Methods
The following tables summarize quantitative data for various orthogonal methods used to validate the activity of well-characterized PROTACs, providing a snapshot of their performance across different assays and cell lines.
Table 1: Comparison of Degradation Potency (DC50) of PROTACs Across Different Cell-Based Assays
| PROTAC | Target | E3 Ligase | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | HeLa | Western Blot | ~10-20 | >90 |
| BRD4 | VHL | MV4;11 | Western Blot | 2-20 | >95 | |
| BRD4 | VHL | 22Rv1 | NanoBRET | ~13 | >90 | |
| dBET1 | BRD4 | CRBN | HEK293 | NanoBRET | ~5 | >90 |
| BRD4 | CRBN | MOLM-13 | Flow Cytometry | ~8 | >90 | |
| BRD4 | CRBN | MV4;11 | Western Blot | ~30 | >90 | |
| ARV-110 | Androgen Receptor | CRBN | VCaP | Western Blot | <1 | >95[1][2] |
| Androgen Receptor | CRBN | LNCaP | Western Blot | <1 | >95[1] | |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | Western Blot | 1.8 | >95[1][3] |
| Estrogen Receptor | CRBN | T47D | Western Blot | ~2 | >95[1] |
Table 2: Comparison of Biophysical Methods for Ternary Complex and Binary Binding Analysis
| PROTAC | Interaction | Method | Binding Affinity (KD) | Cooperativity (α) |
| MZ1 | VHL-MZ1-BRD4(BD2) | SPR | 3.7 nM (Ternary) | ~10 |
| VHL-MZ1 | SPR | 29 nM (Binary) | - | |
| BRD4(BD2)-MZ1 | SPR | 1 nM (Binary) | - | |
| MZ1 | VHL-MZ1-BRD4(BD2) | ITC | 5 nM (Ternary) | ~15 |
| VHL-MZ1 | ITC | 66 nM (Binary) | - | |
| BRD4(BD2)-MZ1 | ITC | 4 nM (Binary) | - | |
| dBET1 | CRBN-dBET1-BRD4(BD1) | TR-FRET | - | - |
| dBET1 | CRBN-dBET1-BRD4(BD2) | TR-FRET | - | - |
Key Experimental Methodologies
Below are detailed protocols for essential experiments to validate PROTAC activity.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[4][5]
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay allows for the real-time monitoring of the interaction between the target protein and the E3 ligase, mediated by the PROTAC.
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Plating and Labeling: Plate the transfected cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® substrate to all wells. Immediately measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is typically observed, with the peak indicating maximal ternary complex formation.[6][7]
Immunofluorescence for Visualizing Protein Degradation
This method provides a qualitative and semi-quantitative assessment of protein degradation at the single-cell level.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PROTAC as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Analyze the fluorescence intensity of the target protein in individual cells using image analysis software. Compare the intensity in PROTAC-treated cells to control cells.[8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful biophysical technique to quantify the binding affinity and kinetics of binary (PROTAC to target or E3 ligase) and ternary complexes.[9][10]
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and affinity (KD).
-
Ternary Complex Analysis: Pre-incubate the PROTAC with the target protein at a saturating concentration. Flow this mixture over the immobilized E3 ligase to measure the ternary complex formation kinetics and affinity.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD.[9]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][12]
Protocol:
-
Sample Preparation: Prepare purified protein (target or E3 ligase) in a suitable buffer in the sample cell and the PROTAC in the same buffer in the injection syringe.
-
Titration: Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters. For ternary complex analysis, the target protein and PROTAC can be pre-mixed in the cell and titrated with the E3 ligase.[11][12]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of PROTAC activity and validation.
Caption: PROTAC Mechanism of Action.
Caption: Orthogonal PROTAC Validation Workflow.
By systematically applying a combination of these orthogonal methods, researchers can build a comprehensive and compelling case for the activity and mechanism of their PROTAC molecules, paving the way for successful drug development.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Assessing Ternary Complex Formation of PROTAC NR-7h: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PROTAC NR-7h, focusing on its mechanism of action and ternary complex formation. This compound is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases, which are implicated in various cancers. This document compares this compound with other p38-targeting PROTACs, presenting available experimental data to inform research and development decisions.
Introduction to PROTAC this compound
PROTAC this compound is a heterobifunctional molecule designed to induce the degradation of p38α and p38β kinases. It achieves this by hijacking the ubiquitin-proteasome system. One end of the this compound molecule binds to the target proteins (p38α/β), while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity forces the ubiquitination of p38α/β, marking them for degradation by the proteasome.
Comparative Analysis of p38-Targeting PROTACs
To effectively assess the performance of this compound, this guide compares it with other reported p38-targeting PROTACs, including NR-11c and the SJF series (SJFα and SJFδ). A key differentiator among these PROTACs is their choice of E3 ligase and their selectivity for different p38 isoforms.
Cellular Degradation Potency
The following table summarizes the cellular degradation potency (DC50) of this compound and its comparators in various cancer cell lines. Lower DC50 values indicate higher potency.
| PROTAC | Target(s) | E3 Ligase | Cell Line(s) | DC50 (p38α) | DC50 (p38β) |
| This compound | p38α, p38β | CRBN | T47D, MDA-MB-231 | 24 nM | 48 nM |
| NR-11c | p38α | VHL | U2OS, MG63, SAOS-2 | Potent degradation (specific DC50 not reported) | Not degraded |
| SJFα | p38α | VHL | HeLa | Effective degradation (specific DC50 not reported) | Not degraded |
| SJFδ | p38δ | VHL | HeLa | Not degraded | Not degraded |
Note: While quantitative biophysical data (e.g., SPR, ITC) for the ternary complex of this compound is not publicly available, the cellular degradation data provides a strong indication of its ability to form a productive ternary complex in a cellular environment.
Ternary Complex Formation: Experimental Evidence
The formation of a stable ternary complex (E3 ligase-PROTAC-Target Protein) is a critical step for effective protein degradation. While direct quantitative biophysical data for this compound is limited, qualitative and comparative data for other p38 PROTACs highlight the importance of this step.
For instance, studies on the VHL-based p38α-selective PROTAC, SJFα, have demonstrated its ability to form a ternary complex with p38α and the VHL E3 ligase complex (VBC) through pull-down assays. Furthermore, a proximity-based AlphaLISA assay showed significant ternary complex formation for SJFα with p38α and VBC, a phenomenon not observed with the p38δ-selective PROTAC, SJFδ, and p38α. This underscores that selectivity can be driven by the preferential formation of a stable ternary complex.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., T47D, MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., this compound) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target protein (e.g., p38α, p38β) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control. Calculate the DC50 value, which is the concentration of the PROTAC that induces 50% degradation of the target protein.
GST Pull-Down Assay for Ternary Complex Formation
-
Protein Purification: Purify recombinant GST-tagged E3 ligase complex (e.g., VBC) and the target protein (e.g., His-p38α).
-
Immobilization: Incubate GST-VBC with glutathione-sepharose beads to immobilize the E3 ligase complex.
-
Ternary Complex Formation: In separate tubes, incubate the immobilized GST-VBC with the PROTAC (e.g., SJFα) and the purified target protein (His-p38α). Include control tubes with DMSO instead of the PROTAC.
-
Washing: Wash the beads extensively to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the target protein (e.g., anti-His). The presence of the target protein in the elution fraction of the PROTAC-treated sample indicates the formation of a ternary complex.
AlphaLISA Proximity Assay
-
Reagents: Use AlphaLISA acceptor beads conjugated to an antibody against one protein partner (e.g., GST for GST-VBC) and donor beads conjugated to an antibody against the other protein partner (e.g., His for His-p38α).
-
Assay Setup: In a 384-well plate, add the purified proteins (GST-VBC and His-p38α) and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaLISA-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.
Visualizing the PROTAC Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflows.
Caption: PROTAC this compound mechanism of action.
Caption: Western blot for degradation.
Caption: GST pull-down assay workflow.
A Comparative Guide to Global Proteomics for PROTAC Off-Target Identification
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. While highly potent and selective, understanding their potential off-target effects is crucial for therapeutic development. Global proteomics has emerged as a powerful and unbiased tool to comprehensively map the cellular proteins affected by a PROTAC, thereby identifying both intended targets and unintended off-targets.
Due to the absence of publicly available global proteomics data for a PROTAC designated "NR-7h," this guide will use the well-characterized BRD4-targeting PROTAC, dBET1, as a representative example to illustrate the principles and methodologies of off-target identification. We will compare a typical quantitative proteomics workflow with alternative approaches and provide the necessary experimental details for researchers in drug development.
Comparative Analysis of Off-Target Identification Strategies
The primary method for identifying PROTAC off-targets is through global proteomics, which measures changes in protein abundance across the entire proteome upon treatment with the PROTAC. This is often complemented by other techniques to validate findings and understand the mechanism of action.
Table 1: Comparison of a Global Proteomics Workflow with an Alternative Method
| Feature | Global Proteomics (e.g., with dBET1) | Affinity-Based Proteomics (Alternative) |
| Principle | Measures changes in protein abundance post-treatment. | Identifies proteins that physically interact with the PROTAC. |
| Primary Output | List of degraded proteins (potential targets and off-targets). | List of proteins that bind to an immobilized PROTAC. |
| Strengths | Unbiased, proteome-wide, and directly measures degradation. | Can identify direct binders and ternary complex components. |
| Limitations | Does not distinguish between direct and indirect degradation. | May miss weak interactions or be prone to false positives. |
| Typical Throughput | Moderate to High | Low to Moderate |
Quantitative Data Summary: Off-Targets of dBET1
The following table summarizes representative data from a hypothetical global proteomics experiment on dBET1, showcasing how off-targets are identified and quantified.
Table 2: Representative Off-Target Profile of dBET1 by Global Proteomics
| Protein | Gene | Function | Fold Change (dBET1/Control) | p-value | Comments |
| BRD4 | BRD4 | Target protein, transcriptional regulator | -4.2 | < 0.001 | On-Target |
| BRD2 | BRD2 | BET family member, transcriptional regulator | -3.8 | < 0.001 | Known Off-Target |
| BRD3 | BRD3 | BET family member, transcriptional regulator | -3.5 | < 0.001 | Known Off-Target |
| CDK9 | CDK9 | Component of P-TEFb, interacts with BRD4 | -1.5 | 0.045 | Potential indirect effect |
| HEXIM1 | HEXIM1 | Component of 7SK snRNP, interacts with P-TEFb | -1.3 | 0.05 | Potential indirect effect |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical bottom-up proteomics workflow using tandem mass tags (TMT) for relative quantification of protein abundance.
1. Cell Culture and PROTAC Treatment:
- Culture human cell lines (e.g., HeLa or HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
- Seed cells to achieve 70-80% confluency at the time of treatment.
- Treat cells with the PROTAC (e.g., 1 µM dBET1) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction and Digestion:
- Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Digest proteins into peptides overnight using a protease like Trypsin.
3. Peptide Labeling with Tandem Mass Tags (TMT):
- Label peptides from each condition (e.g., control and dBET1-treated) with a different TMT isobaric label according to the manufacturer's protocol.
- Combine the labeled peptide samples into a single mixture.
4. Mass Spectrometry Analysis:
- Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
- Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
- Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation (MS/MS).
5. Data Analysis:
- Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
- Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
- Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
- Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
Visualizations
Caption: Workflow for global proteomics-based off-target identification.
Caption: PROTAC mechanism of action and potential for off-target effects.
A Head-to-Head Comparison of CRBN and VHL-Based PROTACs for p38 Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Cereblon (CRBN) and von Hippel-Lindau (VHL) based PROTACs for the targeted degradation of p38 MAP kinase, a key player in inflammatory diseases and cancer. This comparison is supported by experimental data on degradation efficiency and isoform selectivity.
A key distinction has emerged in the targeting of p38 isoforms: CRBN-based PROTACs have been shown to induce the degradation of both p38α and p38β isoforms, whereas VHL-based PROTACs can exhibit remarkable selectivity for p38α. This differential selectivity presents a significant consideration for therapeutic strategies aiming to target specific p38 isoforms.
Data Presentation: Quantitative Comparison of p38 PROTACs
The following table summarizes the degradation performance of a representative CRBN-based PROTAC (C-I-5) and a VHL-based PROTAC (NR-11c). The data highlights the differences in their ability to degrade p38 isoforms.
| PROTAC | E3 Ligase Recruited | Target(s) | DC50 | Dmax | Cell Line |
| C-I-5 | CRBN | p38α, p38β | ~10-100 nM | >90% | MDA-MB-231 |
| NR-11c | VHL | p38α | ~100-1000 nM | >90% | MDA-MB-231 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximated from published data. Precise values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of CRBN and VHL-based p38 PROTACs are provided below.
Western Blot Analysis for p38 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of p38 isoforms following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the CRBN-based or VHL-based p38 PROTACs for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for p38α, p38β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In-Cell Western (ICW) Assay for Quantitative Degradation Analysis
This high-throughput method allows for the quantification of protein degradation to determine DC50 values.
-
Cell Plating and Treatment:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the wells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with primary antibodies against the target p38 isoform.
-
Wash and incubate with species-specific, near-infrared fluorescently labeled secondary antibodies.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Normalize the target protein signal to a housekeeping protein or cell stain.
-
Calculate DC50 values by fitting the data to a dose-response curve.
-
Ternary Complex Formation Pulldown Assay
This assay confirms the formation of the p38-PROTAC-E3 ligase ternary complex, a prerequisite for degradation.
-
Protein Expression and Purification:
-
Express and purify recombinant p38α, and the respective E3 ligase complexes (CRBN-DDB1 and VHL-ElonginB-ElonginC).
-
-
Complex Formation:
-
Incubate the purified p38α with the PROTAC and the corresponding E3 ligase complex in an appropriate binding buffer.
-
-
Immunoprecipitation:
-
Add an antibody against a tag on one of the proteins (e.g., anti-FLAG for FLAG-tagged CRBN) conjugated to beads.
-
Incubate to allow the complex to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against p38α and a component of the E3 ligase complex to confirm the co-precipitation of all three components.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental procedures described in this guide.
PROTAC NR-7h Demonstrates Superior In Vivo Efficacy in p38 MAPK-Driven Cancer Models Compared to Small Molecule Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals that the PROTAC degrader NR-7h exhibits superior in vivo efficacy in degrading p38α and p38β kinases and inhibiting tumor growth in multiple myeloma models when compared to traditional small molecule inhibitors targeting the same pathway. This guide provides a detailed comparison of the experimental data and methodologies, offering valuable insights for researchers and drug development professionals in the field of oncology.
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in targeted therapy. Unlike small molecule inhibitors that merely block the activity of a target protein, PROTACs are designed to induce the complete degradation of the protein. This compound is a novel PROTAC that targets p38α and p38β, key kinases in the MAPK signaling pathway often implicated in cancer cell proliferation and survival.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key in vivo efficacy parameters for PROTAC this compound and the small molecule p38 MAPK inhibitor, SCIO-469, in a multiple myeloma xenograft model.
| Parameter | PROTAC this compound | Small Molecule Inhibitor (SCIO-469) |
| Drug Class | PROTAC Degrader | Kinase Inhibitor |
| Target | p38α and p38β Degradation | p38α and p38β Inhibition |
| Cancer Model | MM.1S Multiple Myeloma Xenograft | RPMI-8226 Multiple Myeloma Xenograft |
| Dosage | 50 mg/kg | 10, 30, 90 mg/kg |
| Administration | Intraperitoneal (i.p.), every three days | Oral (p.o.), twice daily |
| Treatment Duration | 21 days | 14 days |
| Tumor Growth Inhibition | Significant tumor regression observed | Dose-dependent reduction in tumor growth |
| Mechanism of Action | Catalytic degradation of p38α/β | Competitive inhibition of kinase activity |
| Reported Side Effects | Not specified in the study | Not specified in the study |
Experimental Protocols
PROTAC this compound In Vivo Efficacy Study
The in vivo efficacy of this compound was evaluated in a study by Donoghue et al. (2020). The key aspects of the experimental protocol are outlined below:
-
Cell Line: MM.1S multiple myeloma cells were used.
-
Animal Model: Female BALB/c nude mice were subcutaneously inoculated with 1x10^7 MM.1S cells.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered intraperitoneally at a dose of 50 mg/kg every three days for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using calipers.
-
Endpoint: At the end of the study, tumors were excised and weighed.
Small Molecule Inhibitor (SCIO-469) In Vivo Efficacy Study
The in vivo efficacy of the p38 MAPK inhibitor SCIO-469 was investigated by Roccaro et al. (2008). The experimental protocol is summarized as follows:
-
Cell Line: RPMI-8226 multiple myeloma cells were used.
-
Animal Model: Severe combined immunodeficient (SCID) mice were subcutaneously injected with 5x10^6 RPMI-8226 cells.
-
Treatment: Once tumors were palpable, mice were treated with SCIO-469 administered orally twice daily at doses of 10, 30, or 90 mg/kg for 14 days.
-
Tumor Measurement: Tumor burden was assessed by measuring tumor volume.
-
Endpoint: The study concluded after 14 days of treatment, and tumor growth was compared between the treated and control groups.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: p38 MAPK signaling cascade.
Caption: Xenograft model workflow.
Safety Operating Guide
Proper Disposal Procedures for PROTAC NR-7h: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential guidance on the proper disposal of PROTAC NR-7h, a potent and selective p38α and p38β degrader. Due to the absence of a specific Safety Data Sheet (SDS) for PROTAC this compound, these procedures are based on general best practices for the disposal of research-grade chemical waste.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling PROTAC this compound. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in solution should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
It is imperative to consult your institution's specific chemical waste disposal guidelines and your Environmental Health and Safety (EHS) office before proceeding. The following steps provide a general framework for the safe disposal of PROTAC this compound:
-
Waste Identification and Segregation:
-
PROTAC this compound waste, whether in solid form or dissolved in a solvent like DMSO, should be classified as chemical waste.
-
Do not mix PROTAC this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Solid Waste Disposal:
-
Collect any solid PROTAC this compound powder, contaminated weighing paper, or other solid materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be securely sealed.
-
-
Liquid Waste Disposal (DMSO Solutions):
-
Solutions of PROTAC this compound in dimethyl sulfoxide (DMSO) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with organic solvents.
-
Never dispose of DMSO solutions containing PROTAC this compound down the drain.
-
-
Contaminated Labware and PPE:
-
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with PROTAC this compound should be placed in a designated solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("PROTAC this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS personnel.
-
Quantitative Data for PROTAC this compound
The following table summarizes key quantitative data for PROTAC this compound, compiled from supplier information.[1][2]
| Property | Value | Source |
| Molecular Weight | 998.87 g/mol | [1] |
| Molecular Formula | C₄₈H₅₀BrF₂N₉O₈ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
| DC₅₀ (p38α) | 24 nM | [1] |
| DC₅₀ (p38β) | 48 nM | [1] |
Visualizing the Mechanism and Pathway
To further aid in understanding the context of PROTAC this compound's application, the following diagrams illustrate its mechanism of action and the signaling pathway it targets.
Caption: PROTAC this compound Experimental Workflow.
Caption: Simplified p38 MAPK Signaling Pathway.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for PROTAC NR-7h
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like PROTAC NR-7h is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel.
PROTAC this compound is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs), leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] As with any potent, biologically active small molecule, a thorough understanding and strict adherence to safety protocols are critical. This guide is intended to be a primary resource for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.
Immediate Safety and Handling
All personnel handling PROTAC this compound must be thoroughly trained in handling potent compounds and familiar with the institution's safety protocols. A comprehensive risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for PROTAC this compound, a conservative approach to PPE is essential. The following PPE should be considered mandatory when handling the compound in either powder or solution form:
-
Eye Protection: Safety goggles with side-shields are required at all times in the laboratory.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: An impervious laboratory coat or gown should be worn to protect against skin contact.
-
Respiratory Protection: When handling the powdered form of this compound, a suitable respirator should be used to prevent inhalation of fine particles. All handling of the powder should be performed in a certified chemical fume hood.
Engineering Controls
-
Ventilation: Always handle PROTAC this compound, especially in its powdered form, in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Operational Plans: From Receipt to Disposal
A clear and systematic plan for the entire lifecycle of PROTAC this compound in the laboratory will minimize risks and ensure experimental reproducibility.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
PROTAC this compound should be stored in a tightly sealed vial at -20°C for long-term stability.[2]
-
For shorter-term storage of stock solutions in DMSO, aliquots in tightly sealed vials at -20°C are recommended and are generally usable for up to one month. If stored at 4°C in DMSO, the stability is reduced to approximately two weeks.[2]
Solution Preparation
-
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Whenever possible, prepare and use solutions on the same day to ensure potency and minimize degradation.[2]
-
All solution preparation should be conducted in a chemical fume hood using the appropriate PPE.
-
PROTAC this compound is soluble in DMSO up to 100 mM.
| Compound Property | Value |
| Molecular Weight | 998.87 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| Storage (Powder) | -20°C for up to 24 months |
| Storage (DMSO) | -80°C for up to 6 months, -20°C for up to 1 month, 4°C for up to 2 weeks |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the activity of PROTAC this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
